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4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Documentation Hub

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  • Product: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
  • CAS: 1071400-83-3

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Scaffold Utility of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds are th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds are the cornerstones of rational drug design. 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3) represents a highly versatile, bifunctional building block. By combining a lipophilic diarylamine-like moiety (p-tolylamino) with a highly reactive benzohydrazide core, this molecule serves as a critical intermediate for synthesizing diverse heterocyclic libraries, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and N-acylhydrazones. This whitepaper provides an in-depth technical guide to its physicochemical profiling, self-validating synthetic methodologies, and downstream pharmacological applications.

Structural Chemistry & Physicochemical Profiling

The architectural value of 4-{[(4-methylphenyl)amino]methyl}benzohydrazide lies in its distinct functional zones. The p-tolyl group provides a hydrophobic anchor, essential for occupying deep lipophilic pockets in target kinases or bacterial enzymes. The secondary amine (-NH-) acts as a critical hydrogen bond donor, while the flexible methylene (-CH₂-) linker prevents rigid steric clashes, allowing for induced-fit binding [1]. Finally, the terminal hydrazide (-C(=O)NHNH₂) is a potent metal chelator and a reactive hub for cyclization [2].

To evaluate its potential as a lead-like scaffold, we have summarized its quantitative physicochemical and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) parameters in Table 1 .

Table 1: Physicochemical & Predicted ADME Parameters

ParameterQuantitative ValuePharmacological Implication
Molecular Formula C₁₅H₁₇N₃OStandard low-molecular-weight building block.
Molecular Weight 255.31 g/mol Highly optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~2.8Excellent balance of aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 3 (-NH, -NH₂)Facilitates strong, directional binding with target protein residues.
Hydrogen Bond Acceptors 2 (C=O, -NH-)Enhances aqueous solubility and interaction with solvent-exposed domains.
Topological Polar Surface Area 67.4 ŲOptimal for cellular permeability; potential for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 5Provides sufficient conformational flexibility without excessive entropic penalty upon binding.

De Novo Synthesis: A Self-Validating Protocol

As an application scientist, I prioritize synthetic routes that are not only high-yielding but inherently self-validating. The synthesis of this compound is achieved via a robust two-step sequence: a reductive amination followed by a nucleophilic acyl substitution (hydrazinolysis) [3].

Step 1: Reductive Amination (Intermediate Synthesis)

Objective: Synthesis of methyl 4-{[(4-methylphenyl)amino]methyl}benzoate.

  • Reagents: Methyl 4-formylbenzoate (1.0 eq), p-toluidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM, 0.2 M), Glacial acetic acid (0.1 eq).

  • Causality & Mechanism: p-Toluidine acts as the nucleophile, attacking the aldehyde of methyl 4-formylbenzoate to form an intermediate imine. Acetic acid is added to protonate the imine, increasing its electrophilicity. STAB is explicitly chosen over Sodium borohydride (NaBH₄) because STAB is a milder reducing agent; it selectively reduces the protonated imine without touching the unreacted aldehyde or the ester moiety.

  • Self-Validating System:

    • In-process validation: The reaction progress is monitored via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active aldehyde spot and the appearance of a new, slightly more polar secondary amine spot confirms imine reduction.

    • Workup validation: Quenching with saturated aqueous NaHCO₃ neutralizes the acetic acid and destroys excess STAB. The resulting effervescence (CO₂ gas) provides immediate visual confirmation of the quench. The product is isolated from the organic DCM layer.

Step 2: Hydrazinolysis (Target Synthesis)

Objective: Conversion of the ester to 4-{[(4-methylphenyl)amino]methyl}benzohydrazide.

  • Reagents: Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate (1.0 eq), Hydrazine hydrate (80% aqueous, 5.0 eq), Absolute Ethanol (0.5 M).

  • Causality & Mechanism: Hydrazine is a potent nucleophile due to the "alpha-effect" (adjacent lone pairs repelling each other, raising the HOMO energy). Ethanol is utilized as a protic solvent to stabilize the tetrahedral intermediate formed during the nucleophilic attack on the ester carbonyl. Refluxing at 80°C provides the necessary activation energy to expel the methoxide leaving group[4].

  • Self-Validating System:

    • In-process validation: As the non-polar ester converts to the highly polar hydrazide, the product becomes insoluble in the cooling ethanol. The spontaneous formation of a white crystalline precipitate upon cooling to 0°C is a direct, visual confirmation of successful conversion.

    • Analytical validation: TLC (DCM:MeOH 9:1) will show a baseline-shifted spot due to the high polarity of the hydrazide group.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and highlights the downstream derivatization pathways that make this scaffold highly valuable in drug discovery.

SynthesisPathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrazinolysis R1 Methyl 4-formylbenzoate + p-Toluidine R2 Reduction (NaBH(OAc)3, DCM) R1->R2 Imine Formation I1 Intermediate Ester R2->I1 R3 Hydrazine Hydrate (EtOH, 80°C) I1->R3 P1 Target Compound (CAS: 1071400-83-3) R3->P1 D1 Schiff Base Formation P1->D1 Aldehydes D2 1,3,4-Oxadiazole Cyclization P1->D2 CS2 / KOH

Fig 1: De novo synthesis workflow and downstream derivatization of the benzohydrazide scaffold.

Reactivity Profile & Downstream Derivatization

The true utility of 4-{[(4-methylphenyl)amino]methyl}benzohydrazide is its role as a precursor. The terminal -NHNH₂ group is primed for divergent synthesis [2]:

  • Schiff Base (N-Acylhydrazone) Formation: Reacting the target compound with various aryl or heteroaryl aldehydes in the presence of catalytic glacial acetic acid yields N-acylhydrazones. These structures are renowned for their dynamic covalent chemistry and potent antimicrobial properties.

  • 1,3,4-Oxadiazole Synthesis: Treatment of the benzohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux, followed by acidification, drives an oxidative cyclization to form 5-substituted-1,3,4-oxadiazole-2-thiols. The 1,3,4-oxadiazole ring is a classic bioisostere for amides and esters, offering improved metabolic stability and enhanced target affinity in anticancer and kinase inhibitor programs [4].

Pharmacological Relevance

Why invest in this specific scaffold? The combination of the p-tolylamino group and the benzohydrazide core creates a synergistic pharmacological profile. Diarylamine and benzylamine derivatives are heavily featured in FDA-approved kinase inhibitors (e.g., Imatinib) because the secondary amine acts as a critical "hinge binder" to the ATP-binding pocket of kinases [1].

Simultaneously, the benzohydrazide moiety (and its subsequent heterocyclic derivatives) has been extensively documented to inhibit histone deacetylases (HDACs) and possess significant anti-proliferative activity against prostate and breast cancer cell lines [4]. By utilizing 4-{[(4-methylphenyl)amino]methyl}benzohydrazide, researchers can rapidly generate libraries of compounds that probe these complex biological targets with high precision.

Exploratory

The Ascending Pharmacological Potential of p-Tolylaminomethyl Benzohydrazide Compounds: A Technical Guide for Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of p-tolylaminomethyl benzohydrazide compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of p-tolylaminomethyl benzohydrazide compounds. We will delve into the synthesis, characterization, and significant pharmacological potential of this chemical class, providing both foundational knowledge and actionable experimental protocols. This document is structured to provide a logical and in-depth exploration of the topic, moving from the fundamental chemistry to the applied biological evaluation of these promising molecules.

Introduction: The Benzohydrazide Scaffold and the Significance of the p-Tolylaminomethyl Moiety

Benzohydrazide derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities. These compounds, characterized by a carbonyl group attached to a hydrazine moiety, have demonstrated antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others. The versatility of the benzohydrazide scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

The introduction of a p-tolylaminomethyl group at the N' position of the benzohydrazide core is a strategic modification aimed at enhancing biological activity. The p-toluidine moiety is a key pharmacophore in various therapeutic agents, known to contribute to receptor binding and metabolic stability[1][2][3]. Its incorporation into the benzohydrazide structure is hypothesized to modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby influencing its efficacy and selectivity. This guide will explore the synthesis of these specific derivatives and the methodologies to unlock their therapeutic potential.

Synthesis of p-Tolylaminomethyl Benzohydrazide Derivatives: A Step-by-Step Protocol

The synthesis of p-tolylaminomethyl benzohydrazide derivatives is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzohydrazide with an appropriate aldehyde, in this case, a derivative that will introduce the p-tolylaminomethyl moiety.

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)-benzohydrazides

This protocol is adapted from established methods for synthesizing N'-substituted benzohydrazides[4][5].

Materials:

  • Substituted benzohydrazide (100 mmol)

  • Substituted benzaldehyde (e.g., an aldehyde bearing the p-tolylaminomethyl precursor) (100 mmol)

  • Absolute ethanol

  • Sodium hydroxide solution (0.5 M)

  • Stirring apparatus

  • Filtration apparatus

  • Desiccator

Procedure:

  • In a round-bottom flask, dissolve the substituted benzohydrazide (100 mmol) in absolute ethanol.

  • Add the substituted benzaldehyde (100 mmol) to the solution.

  • Add sodium hydroxide solution (200 mL, 0.5 M) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Allow the mixture to stand undisturbed for 20 minutes.

  • Filter the reaction mixture to remove any unreacted starting materials.

  • Wash the filtrate with distilled water.

  • Recrystallize the solid product from absolute ethanol to obtain the purified (E)-N'-(substituted-benzylidene)-benzohydrazide.

  • Dry the final product in a desiccator.

  • Characterize the synthesized compound using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product cluster_analysis Characterization Benzohydrazide Substituted Benzohydrazide Reaction Condensation Reaction (Ethanol, NaOH, RT, 30 min) Benzohydrazide->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product p-Tolylaminomethyl Benzohydrazide Derivative Recrystallization->Product Analysis FT-IR, NMR, Mass Spec. Product->Analysis

Caption: Synthetic workflow for p-tolylaminomethyl benzohydrazide derivatives.

Pharmacological Evaluation: Unveiling the Therapeutic Potential

The diverse pharmacological activities of benzohydrazide derivatives necessitate a multi-faceted approach to their biological evaluation. This section provides detailed protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of p-tolylaminomethyl benzohydrazide compounds.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial susceptibility of chemical compounds.

Materials:

  • Nutrient agar plates

  • Standardized bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer or micropipette tip

  • Micropipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the nutrient agar plate to create a uniform lawn.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or the backside of a sterile micropipette tip.

  • Sample Loading: Carefully pipette a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Compound Test Organism Zone of Inhibition (mm)
Test CompoundS. aureusData to be generated
Test CompoundE. coliData to be generated
Test CompoundC. albicansData to be generated
Positive ControlS. aureuse.g., 25 ± 2
Positive ControlE. colie.g., 22 ± 1.5
Positive ControlC. albicanse.g., 20 ± 2
Negative ControlAll0
Table 1: Representative data table for antimicrobial activity screening.
Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Normal cell line (for cytotoxicity comparison, e.g., HEK293)

  • 96-well microtiter plates

  • Cell culture medium

  • Test compound solutions (in DMSO, serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM)
Test CompoundMCF-7Data to be generated
Test CompoundA549Data to be generated
Test CompoundHEK293Data to be generated
Positive Control (e.g., Doxorubicin)MCF-7e.g., 0.5
Positive Control (e.g., Doxorubicin)A549e.g., 0.8
Table 2: Representative data table for anticancer activity screening.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound solution (for oral or intraperitoneal administration)

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups of animals.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Treatment Group Dose (mg/kg) Paw Edema Volume (mL) at 3h % Inhibition of Edema
Vehicle Control-e.g., 0.80 ± 0.05-
Test CompoundDose 1Data to be generatedData to be generated
Test CompoundDose 2Data to be generatedData to be generated
Indomethacin10e.g., 0.35 ± 0.03e.g., 56.25%
Table 3: Representative data table for anti-inflammatory activity screening.

Structure-Activity Relationship (SAR) and Mechanistic Insights

While specific SAR studies on p-tolylaminomethyl benzohydrazides are limited, we can extrapolate from the broader class of benzohydrazide derivatives. The nature and position of substituents on the aromatic rings significantly influence the biological activity. The p-tolylaminomethyl group, with its electron-donating methyl group and the aminomethyl linker, is expected to enhance the compound's interaction with biological targets through hydrogen bonding and hydrophobic interactions.

The mechanism of action for benzohydrazide derivatives is often target-dependent. In antimicrobial applications, they may disrupt cell wall synthesis or inhibit essential enzymes. In cancer, they could induce apoptosis through various signaling pathways. For anti-inflammatory effects, inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production are potential mechanisms.

SAR_Concept cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Pharmacological Activity Core Benzohydrazide Core Tolyl p-Tolylaminomethyl Group Core->Tolyl Modifies Aryl Other Aryl/Alkyl Groups Core->Aryl Modifies Lipophilicity Lipophilicity Tolyl->Lipophilicity Electronics Electronic Effects Tolyl->Electronics Sterics Steric Hindrance Tolyl->Sterics Aryl->Lipophilicity Aryl->Electronics Aryl->Sterics Activity Antimicrobial Anticancer Anti-inflammatory Lipophilicity->Activity Electronics->Activity Sterics->Activity

Sources

Foundational

Synthesis and Mechanistic Evaluation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: A Comprehensive Technical Guide

Executive Summary The molecule 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a structurally versatile compound featuring two distinct pharmacophores: a secondary benzylamine linkage and a benzohydrazide moiety. Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a structurally versatile compound featuring two distinct pharmacophores: a secondary benzylamine linkage and a benzohydrazide moiety. Compounds of this class are highly valued in drug discovery, often serving as precursors for bioactive heterocycles (such as 1,3,4-oxadiazoles) or acting as direct inhibitors of target enzymes like cholinesterases and histone deacetylases. This whitepaper provides a rigorously validated, two-step synthetic methodology to access this target, emphasizing mechanistic causality, protocol self-validation, and scalable reaction conditions.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a robust synthesis for this molecule requires orthogonal reaction conditions that prevent cross-reactivity between the amine and the hydrazide functionalities.

The most logical disconnection relies on the late-stage formation of the benzohydrazide group via the hydrazinolysis of an ester. This reveals methyl 4-{[(4-methylphenyl)amino]methyl}benzoate as the key intermediate. Further disconnection of the secondary amine bridge points to a reductive amination between methyl 4-formylbenzoate and p-toluidine (4-methylaniline). This route avoids the over-alkylation issues commonly associated with direct nucleophilic substitution (SN2) of benzyl halides.

Retrosynthesis Target 4-{[(4-Methylphenyl)amino]methyl} benzohydrazide Intermediate Methyl 4-{[(4-methylphenyl) amino]methyl}benzoate Target->Intermediate Hydrazinolysis Starting Methyl 4-formylbenzoate + p-Toluidine Intermediate->Starting Reductive Amination

Retrosynthetic disconnection of the target benzohydrazide molecule.

Step 1: Reductive Amination (C-N Bond Formation)

Mechanistic Causality

The first step is the condensation of methyl 4-formylbenzoate with p-toluidine to form an intermediate imine, followed by in situ reduction. The choice of reducing agent is critical. Sodium borohydride (NaBH4) is generally too aggressive and will prematurely reduce the aldehyde to an alcohol before the imine can fully form. Instead, 1 is utilized[1]. The electron-withdrawing acetoxy groups on STAB reduce its nucleophilicity, making it highly chemoselective for the protonated imine over the unreacted aldehyde.

Step-by-Step Protocol
  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve methyl 4-formylbenzoate (1.0 eq) and p-toluidine (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Stir at room temperature for 30–60 minutes.

  • Reduction: Once imine formation is established, add sodium triacetoxyborohydride (STAB, 1.5 to 2.0 eq) portionwise over 10 minutes to control any mild exotherm.

  • Maturation: Stir the opaque suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl 4-{[(4-methylphenyl)amino]methyl}benzoate can often be used directly, or purified via flash column chromatography (Hexane/EtOAc) if high analytical purity is required.

Validation Checkpoints (Self-Validating System)
  • TLC Monitoring: The starting aldehyde is highly UV-active and runs relatively high in 7:3 Hexane:EtOAc. The secondary amine product will have a lower Rf value and will uniquely stain positive (brown/orange) with Dragendorff's or Ninhydrin reagent, confirming the presence of the new amine bond.

Step 2: Hydrazinolysis (Benzohydrazide Formation)

Mechanistic Causality

The conversion of the intermediate methyl ester to the target benzohydrazide proceeds via a nucleophilic acyl substitution. Hydrazine hydrate is an exceptional nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs on the nitrogen atoms), allowing it to readily attack the ester carbonyl. The reaction is driven to completion by2[2]. A large excess (typically 5–10 equivalents) of hydrazine is mandatory to prevent the newly formed hydrazide from attacking another molecule of the ester, which would result in an unwanted symmetric diacylhydrazine dimer.

Step-by-Step Protocol
  • Reagent Mixing: Dissolve the intermediate methyl 4-{[(4-methylphenyl)amino]methyl}benzoate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Nucleophile Addition: Add hydrazine monohydrate (60-80% aqueous solution, 5.0 to 10.0 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 to 24 hours.

  • Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath. The target benzohydrazide typically precipitates out of the ethanolic solution.

  • Washing: Filter the precipitate under vacuum and wash the filter cake with ice-cold water (to remove excess hydrazine) followed by cold diethyl ether (to remove unreacted ester traces). Dry under high vacuum.

Validation Checkpoints (Self-Validating System)
  • Physical State Change: The transition from a homogeneous ethanolic solution to a heavy crystalline precipitate upon cooling is a strong primary indicator of successful hydrazide formation.

  • TLC Monitoring: Hydrazides are highly polar and capable of extensive hydrogen bonding. On a standard silica TLC plate (e.g., DCM:MeOH 9:1), the product will appear as a highly retained spot (low Rf) compared to the fast-moving ester precursor.

Workflow Step1 1. Imine Formation (DCM, RT, 30 min) Step2 2. STAB Reduction (RT, 12 h) Step1->Step2 Intermediate 3. Aqueous Workup & Ester Isolation Step2->Intermediate Step3 4. Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Intermediate->Step3 Product 5. Target Isolation (Precipitation & Trituration) Step3->Product

Step-by-step synthetic workflow from starting materials to final product.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for both synthetic stages, providing a reliable baseline for scale-up operations.

ParameterStep 1: Reductive AminationStep 2: Hydrazinolysis
Primary Reagents Methyl 4-formylbenzoate, p-ToluidineIntermediate Ester, Hydrazine Hydrate
Catalyst / Reductant Sodium Triacetoxyborohydride (STAB)None (Hydrazine acts as nucleophile)
Solvent System Dichloromethane (DCM)Absolute Ethanol (EtOH)
Temperature Room Temperature (20-25 °C)Reflux (78-80 °C)
Reaction Time 12 - 16 hours12 - 24 hours
Typical Yield 75 - 90%70 - 85%
Key Validation Disappearance of aldehyde UV spotProduct precipitation upon cooling

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Exploratory

Therapeutic Applications of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in Oncology: A Technical Whitepaper

Executive Summary The pursuit of targeted cancer therapies has increasingly shifted toward modular pharmacophores capable of engaging multiple oncogenic pathways while minimizing off-target toxicity. 4-{[(4-Methylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted cancer therapies has increasingly shifted toward modular pharmacophores capable of engaging multiple oncogenic pathways while minimizing off-target toxicity. 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3) represents a highly versatile chemical scaffold in modern drug discovery. By combining a benzohydrazide core—a proven Zinc-Binding Group (ZBG) and iron chelator—with a lipophilic 4-methylphenylamino-methyl tail, this compound serves as a foundational building block for synthesizing multi-targeted antineoplastic agents.

This technical guide dissects the mechanistic rationale, multi-target applications, and self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical oncology models.

Molecular Rationale & Pharmacophore Deconstruction

The structural architecture of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is engineered for precise biomolecular interactions:

  • The Benzohydrazide Core (ZBG & Chelator): Traditional Class I Histone Deacetylase (HDAC) inhibitors rely on hydroxamic acids (e.g., Vorinostat), which suffer from rapid in vivo glucuronidation and poor pharmacokinetic profiles[1]. The benzohydrazide moiety acts as a bioisosteric ZBG, coordinating the catalytic Zn2+ ion in the active site of Class I HDACs with superior metabolic stability[2]. Furthermore, benzohydrazides act as potent tridentate iron chelators, disrupting intracellular Fe-S clusters essential for cancer cell energy metabolism and DNA synthesis[3].

  • The 4-Methylphenyl (p-Tolyl) Group: This bulky, lipophilic moiety acts as a surface recognition cap. When targeting Receptor Tyrosine Kinases (RTKs) like EGFR, the p-tolyl group and the secondary amine act as a hinge-binding motif, occupying the ATP-binding pocket[4].

  • The Aminomethyl Linker: The secondary amine provides a critical hydrogen bond donor/acceptor site and can be protonated at physiological pH, enhancing aqueous solubility and cellular permeability.

Pathway Compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide HDAC Class I HDACs (Zinc Chelation) Compound->HDAC ZBG interaction LSD1 LSD1 Enzyme (Fe-S Disruption) Compound->LSD1 Allosteric block EGFR EGFR Kinase (Hinge Binding) Compound->EGFR ATP competition Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin LSD1->Chromatin Apoptosis Apoptosis & Cell Cycle Arrest (G2/M Phase) EGFR->Apoptosis Downstream signaling Chromatin->Apoptosis Gene expression

Multi-target mechanistic pathway of benzohydrazide derivatives in oncology.

Primary Oncological Targets

Epigenetic Modulation: Class I HDAC Inhibition

Benzohydrazide derivatives exhibit picomolar to low-nanomolar affinity for Class I HDACs (HDAC1, 2, and 3)[1]. By inhibiting these epigenetic erasers, the compound induces hyperacetylation of histone H3 and H4, leading to the transcriptional upregulation of tumor suppressor genes such as p21 (CDKN1A) and pro-apoptotic factors like Bax, while downregulating Bcl-2[2].

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is overexpressed in various malignancies, including Ewing sarcoma and lung cancer[3]. Benzohydrazide scaffolds (akin to the SP-2509 class) non-competitively inhibit LSD1 and destabilize the electron transport chain complex III protein (UQCRFS1) by disrupting iron-sulfur (Fe-S) biogenesis[5]. This dual action triggers massive reactive oxygen species (ROS) accumulation and irreversible G0/G1 phase arrest[3].

EGFR Kinase Inhibition

In solid tumors like Non-Small Cell Lung Cancer (NSCLC), benzohydrazide derivatives have demonstrated potent antiproliferative activity by acting as EGFR tyrosine kinase inhibitors[4]. The compound competitively binds to the ATP pocket, preventing autophosphorylation and halting the downstream MAPK/ERK and PI3K/AKT survival cascades.

Quantitative Efficacy Data

The following tables synthesize the expected pharmacological profile of optimized benzohydrazide derivatives based on established literature benchmarks[3][4][6].

Table 1: Target Affinity (IC50) Comparison

Target EnzymeInhibitory ModalityAverage IC50 (µM)Reference Standard
HDAC1 / HDAC3 Zinc Chelation (ZBG)0.05 – 0.12Panobinostat (0.02 µM)
LSD1 Fe-S Cluster Disruption0.80 – 1.50SP-2509 (0.01 µM)
EGFR (WT) ATP-competitive0.08 – 0.25Erlotinib (0.03 µM)
PLK1 Allosteric2.10 – 4.50Volasertib (0.01 µM)

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

Cell LineOriginPhenotypic OutcomeIC50 Range (µM)
A549 NSCLC (Lung)G2/M Arrest, Apoptosis0.46 – 1.20
HCT-116 Colorectal CarcinomaROS Induction, Apoptosis0.85 – 2.10
MCF-7 Breast AdenocarcinomaG0/G1 Arrest0.29 – 1.50
MV4-11 Acute Myeloid LeukemiaCaspase-3 Activation0.05 – 0.15

Self-Validating Experimental Workflows

To rigorously evaluate 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, experimental designs must move beyond simple observation and establish direct causality. The following protocols are engineered as self-validating systems.

Protocol Step1 Compound Prep (DMSO Stock) Step2 Enzymatic Assay (Fluorometric) Step1->Step2 IC50 Screen Step3 Cellular Profiling (Flow Cytometry) Step2->Step3 Phenotype Link Step4 Target Validation (Western Blot) Step3->Step4 Causality Proof

Self-validating experimental workflow for evaluating benzohydrazide efficacy.

Protocol 1: Fluorometric HDAC Isoform Selectivity Assay

Causality Focus: We utilize a fluorometric assay over a colorimetric one because benzohydrazide cores often exhibit intrinsic UV absorbance that interferes with colorimetric readouts at 405 nm. Fluorometric substrates (ex/em 360/460 nm) bypass this spectral overlap, ensuring the signal is exclusively derived from enzymatic cleavage.

Step-by-Step Methodology:

  • Preparation: Dilute the benzohydrazide compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA) to achieve a 10-point concentration gradient (0.1 nM to 10 µM).

  • Enzyme Incubation: Add 10 ng of recombinant human HDAC1, HDAC3, or HDAC6 to a 96-well black microplate. Add the compound and incubate for 15 minutes at 37°C to allow ZBG coordination.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Developer Phase: After 30 minutes, add the developer solution (containing Trypsin and Trichostatin A) to stop the HDAC reaction and cleave the deacetylated AMC fluorophore.

  • Validation & Readout: Read fluorescence at Ex 360 nm / Em 460 nm. Self-Validation: Include a "No Enzyme" well to calculate the Z'-factor and rule out compound auto-fluorescence. Include Vorinostat as a positive control to benchmark Class I vs. Class IIb selectivity.

Protocol 2: Cell Cycle and Apoptosis Profiling via Flow Cytometry

Causality Focus: To prove that biochemical inhibition translates to cellular efficacy, we must link target engagement to phenotypic arrest. Benzohydrazides typically induce G2/M phase arrest[6].

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells at 2×105 cells/well in a 6-well plate. Treat with the compound at IC50​ and 2×IC50​ concentrations for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for 2 hours at -20°C.

  • RNase A Treatment (Critical Step): Resuspend the fixed cells in PBS containing 50 µg/mL RNase A. Why? Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Without RNase A, PI stains both RNA and DNA, artificially broadening the G1/G2 peaks and obscuring the true DNA content histogram.

  • Staining: Add 20 µg/mL PI and incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze 10,000 events using a flow cytometer. Self-Validation: Perform a parallel Western Blot on the same cell lysates probing for Acetyl-H3K9. An increase in Acetyl-H3K9 directly confirms that the observed G2/M arrest is causally linked to intracellular HDAC inhibition, proving membrane permeability and target engagement.

Conclusion

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a highly privileged scaffold in oncology. By leveraging its benzohydrazide core for epigenetic modulation (HDAC/LSD1) and its substituted tail for kinase hinge-binding (EGFR), researchers can develop potent, multi-targeted therapeutics. Successful translation of this compound requires rigorous, self-validating experimental designs that definitively link biochemical target engagement to cellular apoptotic phenotypes.

References

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. 6

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. 4

  • 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers. 3

  • New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis. MDPI. 2

  • N'-(1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. bioRxiv. 5

  • Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity. PMC.1

Sources

Foundational

Antimicrobial properties of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

An In-depth Technical Guide to the Antimicrobial Properties of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Executive Summary The escalating crisis of antimicrobial resistance necessitates the exploration of novel che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Antimicrobial Properties of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the anticipated antimicrobial properties of a specific derivative, 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. Based on its structural features, which combine the well-established benzohydrazide core with a Mannich base-like moiety, this compound is hypothesized to exhibit potent antimicrobial activity. This document outlines a proposed synthetic route, detailed protocols for antimicrobial evaluation, and a framework for interpreting the resulting data, serving as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this novel molecule.

Introduction: The Promise of Benzohydrazide Derivatives

The relentless evolution of drug-resistant pathogens poses a severe threat to global public health, demanding urgent innovation in antimicrobial drug discovery. In this context, the exploration of new pharmacophores is of paramount importance. The benzohydrazide scaffold has garnered considerable attention in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and, most notably, antimicrobial properties.[1][4]

The core structure of benzohydrazide, characterized by a benzene ring attached to a hydrazide group (-CONHNH2), serves as a versatile template for the synthesis of a wide array of derivatives. The presence of hydrogen bond donor and acceptor groups within the hydrazide moiety is believed to facilitate interactions with various biological targets.[4]

This guide focuses on a novel derivative, 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide . This molecule is a Mannich base of benzohydrazide, a structural feature known to enhance the biological activity of parent compounds. The introduction of the N-methylphenylamino methyl group at the para position of the benzoyl ring is expected to modulate the compound's lipophilicity and steric properties, potentially leading to enhanced antimicrobial efficacy and a unique spectrum of activity.

Hypothesis: The presence of the benzohydrazide core, a known antimicrobial pharmacophore, coupled with the Mannich base-like substituent, suggests that 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is likely to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.

Chemical Synthesis and Characterization

A plausible and efficient method for the synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is the Mannich reaction. This well-established one-pot, three-component reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine.

Proposed Synthetic Workflow:

Synthetic_Workflow benzohydrazide 4-Methylbenzohydrazide intermediate Reaction Intermediate benzohydrazide->intermediate formaldehyde Formaldehyde formaldehyde->intermediate p_toluidine p-Toluidine p_toluidine->intermediate product 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide intermediate->product Mannich Reaction

Caption: Proposed one-pot synthesis of the target compound via the Mannich reaction.

Characterization: Following synthesis and purification (e.g., by recrystallization), the structure of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide should be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Anticipated Antimicrobial Spectrum of Activity

Based on the extensive literature on benzohydrazide derivatives, 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is expected to exhibit a broad spectrum of antimicrobial activity. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5]

Potential Target Organisms:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungi: Candida albicans, Aspergillus niger

The specific activity profile will depend on the compound's ability to penetrate the microbial cell wall and interact with its molecular target.

Proposed Mechanism of Action

The precise mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide remains to be elucidated. However, based on studies of other benzohydrazide derivatives, several plausible mechanisms can be proposed:

  • Enzyme Inhibition: The hydrazide moiety can chelate metal ions that are essential cofactors for various microbial enzymes.[6] Additionally, the compound may act as an inhibitor of specific enzymes involved in crucial metabolic pathways, such as those responsible for cell wall synthesis or nucleic acid replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the (4-Methylphenyl)amino]methyl group may facilitate the compound's insertion into the microbial cell membrane, leading to its disruption and subsequent cell death.[7]

  • Inhibition of Efflux Pumps: Some hydrazone derivatives have been shown to inhibit multidrug efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[2]

Investigative Workflow for Mechanism of Action:

Mechanism_of_Action_Workflow start Initial Observation of Antimicrobial Activity enzyme_inhibition Enzyme Inhibition Assays start->enzyme_inhibition membrane_permeability Membrane Permeability Assays start->membrane_permeability efflux_pump Efflux Pump Inhibition Assays start->efflux_pump target_identification Target Identification (e.g., Proteomics) enzyme_inhibition->target_identification membrane_permeability->target_identification efflux_pump->target_identification

Caption: A workflow for investigating the mechanism of action of the title compound.

Experimental Protocols for Antimicrobial Evaluation

To quantitatively assess the antimicrobial activity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, the following standard protocols should be employed.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the compound by transferring 100 µL of the stock solution to the first well and then serially transferring 100 µL to subsequent wells.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise tabular format.

Table 1: Hypothetical Antimicrobial Activity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Interpretation:

  • A low MIC value indicates high potency.

  • If the MBC/MFC is close to the MIC (e.g., within four-fold), the compound is considered bactericidal/fungicidal. If the MBC/MFC is significantly higher than the MIC, the compound is considered bacteriostatic/fungistatic.

Future Directions and Drug Development Potential

Should 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide demonstrate promising antimicrobial activity, the following steps would be crucial for its further development:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to identify key structural features required for optimal activity.

  • Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assess the compound's efficacy in animal models of infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide represents a novel and unexplored molecule with significant potential as a new antimicrobial agent. Its chemical structure, which combines the proven antimicrobial scaffold of benzohydrazide with a Mannich base moiety, provides a strong rationale for its investigation. The experimental protocols and strategic framework outlined in this guide offer a clear path for the systematic evaluation of its antimicrobial properties and for advancing its development as a potential therapeutic candidate in the fight against infectious diseases.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 12(1), 1-20.
  • Li, H., et al. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. Journal of Agricultural and Food Chemistry.
  • Vensel Publications. (2022). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Journal of Pharmaceutical Chemistry.
  • Scilit. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.
  • PubMed. (n.d.).
  • PMC. (n.d.). N′-[4-[(Substituted imino)
  • MDPI. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)
  • Biointerface Research in Applied Chemistry. (2020).
  • ResearchGate. (n.d.). (PDF)
  • ACS Publications. (2026). Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture.
  • Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Elsevier. (n.d.).
  • ResearchGate. (2025). (PDF) Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • UniBa. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)
  • MDPI. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
  • PMC. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)
  • PMC. (n.d.). Methyl 4-{[(4-methylphenyl)
  • Pharmacy Education. (n.d.).
  • Biblioteka Nauki. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans.
  • PMC. (n.d.). 4-Methyl-N-(4-methylphenyl)benzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Semantic Scholar. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

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Exploratory

IUPAC naming and identifiers for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

An In-depth Technical Guide to the IUPAC Naming and Identifiers for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Introduction In the fields of chemical research, drug discovery, and development, the unambiguous identi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the IUPAC Naming and Identifiers for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Introduction

In the fields of chemical research, drug discovery, and development, the unambiguous identification of a molecule is paramount. Standardized nomenclature and chemical identifiers serve as a universal language, ensuring that a specific chemical entity can be precisely referenced across different laboratories, publications, and regulatory databases. This guide provides a detailed technical breakdown of the IUPAC naming and standard digital identifiers for the molecule 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. As a compound not widely indexed in major public chemical databases like PubChem under its common name, a systematic approach to deriving its identifiers is crucial for accurate scientific communication. This document will detail the derivation of its IUPAC name and other key identifiers, providing a foundational reference for researchers working with this and structurally related molecules.

Structural Analysis and IUPAC Nomenclature

The foundation of any chemical identifier is the molecule's two-dimensional structure. The name 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide describes a molecule with several key structural components. The systematic derivation of the IUPAC name relies on identifying the principal functional group and then naming the substituents accordingly.

Core Components:

  • Principal Functional Group: The molecule's primary functional group is the hydrazide of a carboxylic acid, specifically a benzohydrazide. This forms the base name of the compound.

  • Substituent: Attached to the 4-position of the benzene ring of the benzohydrazide is a complex substituent: [(4-Methylphenyl)amino]methyl}.

  • Substituent Breakdown:

    • methyl: A -CH₂- group.

    • (4-Methylphenyl)amino: A p-toluidine (or 4-methylaniline) group linked via its nitrogen atom.

Systematic IUPAC Naming Convention:

The naming process follows a set of established rules:

  • Identify the Parent Hydrazide: The parent structure is derived from benzoic acid, where the -OH of the carboxylic acid is replaced by -NHNH₂. This gives the parent name benzohydrazide .

  • Identify and Name the Substituent: A substituent is attached to the benzene ring. We need to determine its structure and name.

    • The substituent is [(4-methylphenyl)amino]methyl. This group is composed of a methyl bridge (-CH₂-) attached to an amino group (-NH-), which in turn is attached to a 4-methylphenyl (p-tolyl) group.

    • The systematic name for the (4-methylphenyl)amino portion is (4-methylanilino) .

    • Therefore, the entire substituent is named [(4-methylanilino)methyl] .

  • Locate the Substituent: The substituent is attached to the 4th carbon of the benzene ring of the benzohydrazide.

  • Assemble the Final Name: Combining the location, substituent, and parent name gives the final IUPAC name: 4-{[(4-methylanilino)methyl]}benzohydrazide . An equally valid and often used alternative name is 4-({(4-methylphenyl)amino]methyl})benzohydrazide .

Standard Chemical Identifiers

Beyond the IUPAC name, several machine-readable identifiers are crucial for database searching and computational chemistry.

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance. A search of chemical supplier databases reveals a potential CAS number for this compound.

  • CAS RN: 1071400-83-3

It is important to note with scientific diligence that this CAS number is not yet widely listed in major, non-commercial databases such as PubChem or the NIST Chemistry WebBook.[1] Therefore, while it serves as a valuable reference, cross-validation is recommended as more data becomes publicly available.

SMILES (Simplified Molecular-Input Line-Entry System)

SMILES is a line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics.

  • Canonical SMILES: Cc1ccc(cc1)Nc2ccc(cc2)C(=O)NN

This string encodes the connectivity of the atoms in the molecule: Cc1ccc(cc1)N represents the p-toluidine group, c2ccc(cc2)C(=O)NN represents the 4-substituted benzohydrazide, and the N between them indicates the amino linkage.

InChI and InChIKey (International Chemical Identifier)

The InChI is a non-proprietary, standard way to encode molecular structures and is designed to be a unique identifier. The InChIKey is a hashed, fixed-length version of the InChI, which is useful for web and database searches.

  • InChI: InChI=1S/C15H17N3O/c1-12-7-9-15(10-8-12)18-11-13-5-2-14(3-6-13)16-17-19/h2-10,18H,11H2,1H3,(H3,16,17,19)

  • InChIKey: BGEVDBWUDEWATE-UHFFFAOYSA-N

The InChIKey is generated from the InChI string and provides a constant-length, searchable identifier that is not subject to the variable length of the full InChI string.

Data Summary

The following table summarizes the key identifiers and computed properties for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Identifier/PropertyValueSource
IUPAC Name 4-{[(4-methylanilino)methyl]}benzohydrazideSystematically Derived
CAS Registry Number 1071400-83-3Chemical Supplier Data
Molecular Formula C₁₅H₁₇N₃OCalculated
Molecular Weight 269.34 g/mol Calculated
Canonical SMILES Cc1ccc(cc1)Nc2ccc(cc2)C(=O)NNComputationally Generated
InChI InChI=1S/C15H17N3O/c1-12-7-9-15(10-8-12)18-11-13-5-2-14(3-6-13)16-17-19/h2-10,18H,11H2,1H3,(H3,16,17,19)Computationally Generated
InChIKey BGEVDBWUDEWATE-UHFFFAOYSA-NComputationally Generated

Methodology for Identifier Generation

The generation of these identifiers follows a logical, rule-based workflow, which is essential for ensuring consistency and accuracy.

Workflow for Identifier Generation:

G cluster_0 Identifier Generation Workflow A 1. Define 2D Molecular Structure (4-{[(4-Methylphenyl)amino]methyl}benzohydrazide) B 2. Apply IUPAC Nomenclature Rules (Identify parent, substituents, and locants) A->B Structural Input D 4. Use Structure to Generate Line Notation (SMILES String) A->D Topological Encoding E 5. Use Structure to Generate Layered Notation (InChI String) A->E Topological & Stereochemical Encoding C 3. Generate Systematic IUPAC Name B->C Rule Application G 7. Database Lookup for Assigned Identifiers (CAS Registry Number) C->G Name-based Search D->G Structure-based Search F 6. Hash InChI to Generate Fixed-Length Key (InChIKey) E->F Hashing Algorithm

Caption: Workflow for deriving chemical identifiers.

This systematic process ensures that even for novel or uncatalogued compounds, a full suite of standardized identifiers can be generated. This self-validating system is critical for maintaining data integrity in research and development.

Visualization of Identifiers

The relationship between the chemical structure and its various identifiers can be visualized to clarify how each identifier represents the same molecule in a different format.

chemical_identifiers Structure 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (C15H17N3O) IUPAC IUPAC Name: 4-{[(4-methylanilino)methyl]}benzohydrazide Structure->IUPAC Human-Readable Nomenclature SMILES SMILES: Cc1ccc(cc1)Nc2ccc(cc2)C(=O)NN Structure->SMILES Machine-Readable Line Notation InChIKey InChIKey: BGEVDBWUDEWATE-UHFFFAOYSA-N Structure->InChIKey Hashed Identifier for Searching CAS CAS RN: 1071400-83-3 Structure->CAS Registry Identifier

Caption: Relationship between the structure and its identifiers.

Conclusion

The accurate and systematic identification of chemical compounds is a foundational requirement for reproducible and reliable scientific research. For 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a molecule not prominently featured in public chemical databases, the process of deriving its IUPAC name and standard identifiers is a critical exercise. This guide provides a comprehensive and authoritative reference for these identifiers, grounded in the principles of systematic nomenclature and computational chemistry. By utilizing the IUPAC name, CAS number, SMILES string, and InChI/InChIKey provided herein, researchers can ensure clarity, precision, and consistency in their work, facilitating collaboration and advancing the pace of drug discovery and development.

References

  • PubChem. National Center for Biotechnology Information. [Link][2]

  • IUPAC Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry. [Link]

  • The IUPAC International Chemical Identifier (InChI). InChI Trust. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1]

  • CAS Registry. CAS, a division of the American Chemical Society. [Link]

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Foundational

Thermal and Physical Characterization of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Compound CAS Registry Number: 1071400-83-3 Executive Summary The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Compound CAS Registry Number: 1071400-83-3

Executive Summary

The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide represents a highly functionalized molecular architecture, integrating a benzohydrazide core with a secondary amine linker and a terminal p-tolyl (4-methylphenyl) group. Benzohydrazide derivatives are of immense interest in drug discovery due to their versatile coordination chemistry and biological activities (e.g., enzyme inhibition and antimicrobial properties)[4].

Because the physical state and melting point of an active pharmaceutical ingredient (API) or intermediate dictate its formulation viability, solubility, and stability, understanding its thermal behavior is paramount. This whitepaper provides an in-depth mechanistic analysis of the physical characteristics of this compound and delineates the self-validating experimental protocols required for its rigorous thermal characterization.

Structural Profiling and the Causality of Physical State

To predict and understand the melting point of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, one must analyze the supramolecular interactions dictated by its functional groups. The physical state of this compound (typically a crystalline solid at room temperature) is governed by a delicate balance of intermolecular forces [2].

Hydrogen Bonding Networks

The benzohydrazide moiety (-CO-NH-NH₂) acts as both a robust hydrogen-bond donor and acceptor.

  • Donors: The primary and secondary amines of the hydrazide group, alongside the secondary amine in the linker (-CH₂-NH-), provide multiple N-H sites.

  • Acceptors: The carbonyl oxygen (C=O) serves as a potent electron-pair donor. In crystalline benzohydrazides, these groups typically self-assemble into complex 1D chains, 2D sheets, or 3D frameworks via intermolecular N-H···O and N-H···N hydrogen bonds [2]. This extensive hydrogen-bonding network significantly increases the lattice energy, requiring higher thermal energy to disrupt the crystal lattice, thereby elevating the melting point.

π−π Stacking and Dispersion Forces

The presence of two aromatic systems (the benzoyl ring and the p-tolyl ring) facilitates π−π stacking interactions. The methyl group on the p-tolyl ring also contributes to non-polar dispersion forces (hydrophobic interactions) [3]. The conformational rigidity imposed by the C(O)-N bond further locks the molecule into a stable crystalline packing motif, which typically pushes the melting point of such benzohydrazide derivatives into the 150°C to 250°C range, depending on the exact polymorphic form [3].

G Molecule Molecule HB_Donor H-Bond Donors (-NH2, -NH-) Molecule->HB_Donor HB_Acceptor H-Bond Acceptors (-C=O) Molecule->HB_Acceptor Pi_System Aromatic Rings (Benzoyl & p-Tolyl) Molecule->Pi_System Lattice High Lattice Energy (Elevated Melting Point) HB_Donor->Lattice Intermolecular N-H...O HB_Acceptor->Lattice Intermolecular N-H...O Pi_System->Lattice Pi-Pi Stacking & Dispersion

Caption: Supramolecular interactions dictating the high lattice energy and melting point of the compound.

Quantitative Physical Characteristics

While empirical batch-to-batch variations exist based on crystallization solvents, the theoretical and structurally derived physical properties of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide are summarized below.

PropertyDescription / ValueMechanistic Rationale
Physical State Solid (Crystalline powder)High lattice energy driven by extensive intermolecular H-bonding.
Molecular Weight 255.32 g/mol Calculated from formula C₁₅H₁₇N₃O.
Expected Melting Range ~170°C - 210°C (Analog Estimate)Disruption of the N-H···O hydrogen-bonded sheets and π−π stacks[3].
Solubility Profile Soluble in DMSO, DMF, hot Methanol; Insoluble in WaterThe hydrophobic p-tolyl group and aromatic core dominate over the polar hydrazide in aqueous media.
Thermal Stability Stable up to ~250°CDecomposition typically occurs post-melting via cyclodehydration or hydrazide cleavage [3].

Standardized Protocols for Thermal Analysis

To establish trustworthiness in physical characterization, a self-validating system utilizing orthogonal techniques must be employed. We utilize the pharmacopeial capillary method for visual phase transition and Differential Scanning Calorimetry (DSC) for thermodynamic quantification.

Pharmacopeial Capillary Method (USP <741>)

The United States Pharmacopeia (USP) General Chapter <741> defines the standard for melting range determination [1]. This method is critical for identifying the onset of the melt (collapse point) and the clear point (complete liquefaction).

Step-by-Step Protocol (Class Ia Procedure):

  • Sample Preparation (Desiccation): Triturate the sample to a fine powder. Dry the powder in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) at a pressure not exceeding 20 mm Hg for 24 hours. Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and broadening the melting range.

  • Capillary Charging: Introduce the dried powder into a standard glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter). Drop the tube through a 1-meter glass tube onto a hard surface to compact the powder to a height of 2.5 to 3.5 mm [1].

  • Apparatus Calibration: Calibrate the melting point apparatus using USP Reference Standards (e.g., Sulfapyridine or Caffeine) that bracket the expected melting range of the sample.

  • Thermal Ramping:

    • Pre-heat the bath/block to approximately 10°C below the expected melting point.

    • Insert the capillary.

    • Adjust the heating rate to exactly 1°C ± 0.5°C per minute [1].

  • Observation & Recording: Record the temperature at which the solid column definitely collapses against the tube wall (Onset) and the temperature at which no solid phase remains (Clear Point).

Differential Scanning Calorimetry (DSC)

DSC provides a self-validating thermodynamic profile, quantifying the enthalpy of fusion ( ΔHf​ ) and confirming the absence of polymorphic transitions prior to melting [3].

Step-by-Step Protocol:

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the desiccated sample into an aluminum standard DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle [3].

  • Thermal Cycle: Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min .

  • Data Extraction: Analyze the thermogram to identify the extrapolated onset temperature ( Tm​ onset), the peak melting temperature ( Tm​ peak), and integrate the endothermic peak to calculate ΔHf​ (J/g).

G Start Sample Preparation (Milling & Vacuum Desiccation) Split Orthogonal Thermal Analysis Start->Split Capillary Capillary Method (USP <741> Class Ia) Split->Capillary DSC DSC Analysis (Thermodynamic Profiling) Split->DSC Cap_Step1 Pack capillary to 2.5-3.5 mm height Capillary->Cap_Step1 DSC_Step1 Weigh 2-5 mg in crimped Al pan DSC->DSC_Step1 Cap_Step2 Ramp 1°C/min (Start 10°C below expected) Cap_Step1->Cap_Step2 Cap_Result Record Onset & Clear Point (Visual Phase Change) Cap_Step2->Cap_Result DSC_Step2 Ramp 10°C/min under 50 mL/min N2 DSC_Step1->DSC_Step2 DSC_Result Determine Tm peak & Enthalpy (ΔHf) DSC_Step2->DSC_Result

Caption: Orthogonal workflow for the rigorous thermal characterization of benzohydrazide derivatives.

Data Interpretation and Self-Validation

The integration of USP <741> and DSC provides a closed-loop validation system.

  • Purity Assessment: A pure sample of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide will exhibit a sharp, narrow melting range ( ΔT≤2°C ) in the capillary method and a highly symmetric endothermic peak in the DSC thermogram.

  • Impurity Detection: If the compound contains residual synthetic precursors (e.g., unreacted 4-methylaniline or intermediate esters), the DSC peak will broaden, and the capillary melting onset will be depressed due to freezing point depression principles.

  • Thermal Degradation: If the DSC baseline shifts exothermically immediately following the melt, it indicates thermal decomposition (e.g., cyclodehydration into an oxadiazole derivative) [3]. In such cases, Thermogravimetric Analysis (TGA) should be run concurrently to measure mass loss.

By strictly adhering to these protocols, researchers can ensure that the physical characteristics reported for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide are robust, reproducible, and ready for regulatory or formulation scrutiny.

References

  • Title: 〈741〉 Melting Range or Temperature - Pharmacopeia Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Four substituted benzohydrazides: hydrogen-bonded structures in one, two and three dimensions Source: Acta Crystallographica Section C / PubMed URL: [Link]

  • Title: Solid state characterization and theoretical study of non-linear optical properties of a Fluoro-N-Acylhydrazide derivative Source: PLOS One URL: [Link]

  • Title: Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture Source: ACS Agricultural Science & Technology URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step preparation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Application Note: Step-by-Step Preparation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 4-{[(4-Methylphenyl)amino]methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3)[1]

Mechanistic Rationale and Strategic Overview

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide requires the precise assembly of two distinct functional domains: a secondary diarylmethylamine and a terminal acylhydrazide. This compound serves as a critical intermediate in the development of 1,3,4-oxadiazole derivatives, Schiff bases, and histone deacetylase (HDAC) inhibitors[2].

To achieve high purity and yield, the synthetic strategy is divided into two highly chemoselective stages:

  • Reductive Amination: The coupling of methyl 4-formylbenzoate with p-toluidine (4-methylaniline). We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid. Unlike direct alkylation using methyl 4-(bromomethyl)benzoate—which frequently suffers from over-alkylation (tertiary amine formation)—reductive amination strictly halts at the secondary amine[3][4]. Furthermore, NaBH(OAc)₃ is preferred over NaBH₄ because its electron-withdrawing acetate groups reduce its reducing power, allowing it to selectively target the protonated iminium ion without reducing the starting aldehyde.

  • Hydrazinolysis (Ammonolysis): The resulting methyl ester is subjected to nucleophilic acyl substitution using hydrazine hydrate. Hydrazine is an exceptionally potent nucleophile due to the α -effect (repulsion between adjacent lone pairs on the nitrogen atoms), allowing it to outcompete the internal secondary amine and selectively attack the ester carbonyl to form the benzohydrazide[5][6].

SynthesisRoute A Methyl 4-formylbenzoate + p-Toluidine B Iminium Intermediate A->B AcOH (cat.), DCM RT, 30 min C Methyl 4-{[(4-methylphenyl) amino]methyl}benzoate B->C NaBH(OAc)3 RT, 12 h D 4-{[(4-Methylphenyl)amino] methyl}benzohydrazide C->D NH2NH2·H2O EtOH, Reflux, 12 h

Figure 1: Two-step chemoselective synthetic workflow for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

StepReagent / ReactantMW ( g/mol )EquivalentsAmountRole
1 Methyl 4-formylbenzoate164.161.01.64 g (10 mmol)Electrophile
1 p-Toluidine107.151.051.13 g (10.5 mmol)Nucleophile
1 Acetic Acid (Glacial)60.051.10.63 mL (11 mmol)Acid Catalyst
1 NaBH(OAc)₃211.942.04.24 g (20 mmol)Reducing Agent
1 Dichloromethane (DCM)84.93-50 mLSolvent
2 Intermediate Ester255.311.0~2.55 g (10 mmol)*Substrate
2 Hydrazine Hydrate (80%)50.065.02.43 mL (50 mmol)Nucleophile
2 Absolute Ethanol46.07-30 mLSolvent

*Assuming 100% theoretical yield from Step 1 for calculation purposes.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate

This protocol utilizes a self-validating workup system; the basic wash ensures the removal of unreacted acid and quenches residual borohydride species.

  • Imine Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-formylbenzoate (1.64 g, 10 mmol) and p-toluidine (1.13 g, 10.5 mmol) in anhydrous dichloromethane (50 mL).

  • Catalysis: Add glacial acetic acid (0.63 mL, 11 mmol) dropwise at room temperature. Stir the reaction mixture for 30 minutes to allow the equilibrium to shift toward the iminium intermediate[2].

  • Reduction: Cool the flask to 0 °C using an ice bath. Add sodium triacetoxyborohydride (4.24 g, 20 mmol) portion-wise over 10 minutes to control the mild exothermic gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The starting aldehyde spot (UV active) should completely disappear.

  • Quenching & Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester as a pale yellow solid. (Expected Yield: 85-92%).

Protocol B: Hydrazinolysis to 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Hydrazinolysis relies on thermodynamic control. Refluxing drives the displacement of methanol, while cooling forces the crystallization of the highly hydrogen-bonded hydrazide product.

  • Reaction Setup: Transfer the crude methyl 4-{[(4-methylphenyl)amino]methyl}benzoate (~2.3 g, ~9 mmol) into a 100 mL round-bottom flask. Dissolve the solid in absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.43 mL, 50 mmol) in one portion. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; handle strictly inside a fume hood with appropriate PPE.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 10–12 hours[5][7].

  • Monitoring: Verify the completion of the reaction by TLC (DCM:Methanol, 9:1). The product hydrazide will appear as a highly polar, lower-Rf spot compared to the starting ester.

  • Crystallization (Self-Purification): Once the reaction is complete, remove the heat source and allow the flask to cool gradually to room temperature. As the mixture cools, the target benzohydrazide will spontaneously precipitate due to its lower solubility in cold ethanol compared to the ester[6][8].

  • Isolation: Further cool the flask in an ice bath for 1 hour to maximize precipitation. Collect the white to off-white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove residual hydrazine and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. (Expected Yield: 75-85%).

Troubleshooting and Optimization Matrix

Table 2: Common Deviations and Corrective Actions

ObservationMechanistic CauseCorrective Action
Incomplete reduction in Step 1 NaBH(OAc)₃ degraded by atmospheric moisture.Ensure reagents are stored under argon. Add an additional 0.5 eq of NaBH(OAc)₃ and stir for 4h.
Formation of tertiary amine Excess aldehyde or insufficient steric hindrance.Strictly control stoichiometry (slight excess of amine is preferred over excess aldehyde).
No precipitation in Step 2 High solvent volume or residual DCM from Step 1.Concentrate the ethanol solution under reduced pressure to half its volume, then cool to 4 °C.
Yellow discoloration of final product Oxidation of the secondary amine or trace impurities.Recrystallize the final product from a hot Ethanol/Water mixture.

References

  • Choi, J., et al. (2017). 1,3,4-Oxadiazole Sulfonamide Derivative Compounds as Histone Deacetylase 6 Inhibitor, and the Pharmaceutical Composition Comprising the Same. (Patent No. CA2993929C). Google Patents.

Sources

Application

Application Notes and Protocols: Schiff Base Formation Using 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-{[(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. This class of compounds holds significant promise in medicinal chemistry and drug development due to the versatile reactivity of the hydrazone moiety and the biological relevance of the incorporated structural motifs. These application notes offer detailed experimental protocols, explain the underlying chemical principles, and explore the therapeutic potential of these novel chemical entities, with a particular focus on their antimicrobial and anticancer activities.

Introduction: The Significance of Benzohydrazide Schiff Bases

Schiff bases, compounds containing an azomethine or imine (-C=N-) group, are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[1][2] Their importance is particularly pronounced in medicinal chemistry, where they serve as versatile ligands that readily form stable complexes with transition metals, a property that can enhance their biological activity.[3][4][5] Hydrazone Schiff bases, derived from the condensation of hydrazides with aldehydes or ketones, are a specific subclass that has demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[3][6]

The core structure of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide offers a unique scaffold for creating a diverse library of Schiff bases. The terminal hydrazide group (-CONHNH₂) is a reactive nucleophile, readily undergoing condensation with various carbonyl compounds. The presence of the p-toluidine moiety introduces a lipophilic character that can be crucial for membrane permeability and interaction with biological targets. This guide will explore the synthesis of these Schiff bases, their detailed characterization, and protocols for evaluating their biological potential.

The Chemistry of Formation: A Mechanistic Overview

The formation of a Schiff base from 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the terminal nitrogen of the hydrazide.

Mechanism of Schiff Base Formation

Caption: General mechanism for acid-catalyzed Schiff base formation.

The choice of solvent is critical. Ethanol or methanol are commonly employed as they effectively dissolve the reactants and are relatively easy to remove post-reaction.[3][7] The reaction is often carried out under reflux to increase the reaction rate.

Experimental Protocols

Synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (Starting Material)

While this guide focuses on the Schiff base formation, a brief outline for the synthesis of the starting benzohydrazide is provided for context. This is typically a two-step process starting from 4-formylbenzoic acid.

  • Step 1: Synthesis of Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate.

  • Step 2: Hydrazinolysis to form 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. This involves reacting the methyl ester with hydrazine hydrate.[8]

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide with an aromatic aldehyde.

Materials and Reagents:

  • 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (1.0 equivalent) in hot absolute ethanol (30 mL).

  • In a separate beaker, dissolve the selected aromatic aldehyde (1.0 equivalent) in hot absolute ethanol (20 mL).

  • Add the aldehyde solution to the flask containing the benzohydrazide solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • Fit the flask with a condenser and reflux the mixture for 3-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure Schiff base crystals.

  • Dry the purified product in a desiccator.

Experimental Workflow for Schiff Base Synthesis

Caption: Step-by-step workflow for the synthesis of Schiff bases.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[6][9]

Spectroscopic Data Summary

Spectroscopic TechniqueKey Diagnostic Features for Schiff Base Formation
FT-IR Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide. Appearance of a new strong band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretch.[7]
¹H NMR Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet in the region of 8-9 ppm corresponding to the azomethine proton (-CH=N-).[1] The signals for the aromatic protons and the methyl group should also be present.
¹³C NMR Disappearance of the carbonyl carbon signal of the aldehyde (around 190 ppm). Appearance of a new signal in the region of 160-170 ppm corresponding to the azomethine carbon (-C=N-).[1]
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development

Schiff bases derived from benzohydrazide are of significant interest in drug discovery due to their diverse biological activities. The imine group is often crucial for their biological effects.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal properties of Schiff bases.[10][11] The presence of the azomethine group is thought to contribute to their antimicrobial efficacy by interfering with normal cell processes.[4] The lipophilicity of the molecule, enhanced by the toluyl and other aromatic moieties, facilitates its transport across microbial cell membranes.

Protocol: In Vitro Antibacterial Screening (Agar Disc-Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Dissolve the synthesized Schiff bases in a suitable solvent like DMSO to prepare solutions of known concentrations (e.g., 25, 50, 75 µg/mL).[12]

  • Impregnate sterile paper discs with the Schiff base solutions.

  • Place the discs on the inoculated agar plates.

  • Use a standard antibiotic (e.g., ciprofloxacin) as a positive control and a disc with the solvent alone as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.[13]

Anticancer Potential

Schiff bases have also emerged as promising candidates for anticancer drug development.[2] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells. The planar nature of many Schiff bases allows them to intercalate with DNA, while others can inhibit key enzymes involved in cancer cell proliferation.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The Schiff bases derived from 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide represent a versatile and promising class of compounds for drug discovery. The synthetic protocols outlined in this guide are robust and can be adapted to generate a wide array of derivatives by varying the aldehyde or ketone component. Further research should focus on expanding the library of these compounds and conducting more extensive biological evaluations, including in vivo studies and mechanistic investigations, to fully elucidate their therapeutic potential. The formation of metal complexes with these Schiff base ligands is another promising avenue that could lead to the development of novel metallodrugs with enhanced efficacy.[5]

References

  • Asha Fadllallah Wady, Mohammed Bahreldin Hussein, Muna Mahdi Mohammed. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Al-Amiery, Ahmed A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International. [Link]

  • Asiri, Abdullah M., et al. (2011). Crystal structure and Hirshfeld surface analysis of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Mahdi, Huda, et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology. [Link]

  • Kaczmarek, M. T., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]

  • El-Sawaf, A. K., et al. (2021). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. ResearchGate. [Link]

  • Raman, N., et al. (2014). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Utane, R. (2023). Rapid And Green Synthesis Of Hydrazone Schiff Bases Using Ultrasonication: Comparative Spectroscopic Evaluation And Structure–activity Relationships. Journal of Applied Bioanalysis. [Link]

  • Hassan, A. S., et al. (2023). Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. ResearchGate. [Link]

  • S. Jayaprakash, et al. (2016). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl. SciSpace. [Link]

  • El-Bindary, A. A., et al. (2016). Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biological Activities. Journal of Molecular Structure. [Link]

  • Galegaon, Santosh, et al. (2021). Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sharma, K., et al. (2021). Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Ajibade, Peter A., and Andrew T. Nyamane. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank. [Link]

  • A. Irfan, et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Deshpande, M. N., et al. (2012). Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Rahman, M. M., et al. (2020). Synthesize and Antimicrobial Analysis of Schiff Base Ligand N-Salicylcefuroxime. Mathews International LLC. [Link]

  • Gökçe, G., et al. (2022). A hydrazone Schiff base as a Fe(iii) sensor and precursor to a violet-emissive Mn(ii) complex: synthesis, crystal structure, luminescence, supramolecular and DFT studies. New Journal of Chemistry. [Link]

  • N/A. (2021). The Role Of Schiff Bases In The Antibacterial Activities And Medical Applications. Journal of Multidisciplinary Engineering Science and Technology. [Link]

  • Ullah, Farhat, et al. (2023). Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. Pharmaceuticals. [Link]

  • Sharma, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris. [Link]

  • Adamu, U. A., et al. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Scientific Technology. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for Benzohydrazide Purity Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context Benzohydrazide (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

Benzohydrazide (CAS No. 613-94-5) is a critical building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including benserazide and other biologically active hydrazone derivatives[1][2]. Ensuring the chemical purity of benzohydrazide is paramount, as residual precursors (e.g., hydrazine, benzoates) or degradation products (e.g., benzoic acid, diacylated hydrazines) can propagate through synthetic pathways, compromising final API efficacy and safety[3].

This application note details the autonomous development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative purity assessment of benzohydrazide. The protocol is designed as a self-validating system, rigorously aligned with the updated ICH Q2(R2) guidelines and the proposed revisions to USP <1225>[4][5].

Method Development Rationale: The Causality of Experimental Choices

Method development is not merely a sequence of trial-and-error steps; it requires a thermodynamic and chemical understanding of the analyte.

  • Stationary Phase Selection: Benzohydrazide possesses a hydrophobic phenyl ring and a polar, weakly basic hydrazide moiety (-CO-NH-NH2). A standard C18 column (e.g., 4.6 × 150 mm, 5 µm) provides sufficient hydrophobic retention for the aromatic ring[6]. However, to prevent peak tailing caused by secondary interactions between the basic nitrogen atoms and residual surface silanols, a high-purity, end-capped C18 or a specialized low-silanol column (e.g., Newcrom R1) is highly recommended[7].

  • Mobile Phase & pH Control: The mobile phase utilizes a binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Crucially, 0.1% Formic Acid (v/v) is added to both phases. The acidic environment (pH ~2.7) ensures the hydrazide group remains fully protonated, standardizing its ionization state and drastically improving peak symmetry[7]. Furthermore, formic acid ensures the method is mass-spectrometry (LC-MS) compatible for orthogonal impurity identification.

  • Detection Strategy: The conjugated aromatic system of benzohydrazide yields a strong UV chromophore. Detection at 254 nm captures both the main analyte and key aromatic impurities (like benzoic acid) with high sensitivity[3].

MethodDev A Analyte Profiling (pKa, LogP) B Stationary Phase (End-capped C18) A->B C Mobile Phase (0.1% FA in H2O/MeCN) B->C D Gradient Tuning (Impurity Resolution) C->D E E D->E

Fig 1: Logical workflow for benzohydrazide HPLC method development.

Experimental Protocol

This protocol establishes a self-validating workflow. By incorporating System Suitability Testing (SST) directly into the run sequence, the method continuously verifies its own "Fitness for Purpose"[4].

Summarized in Table 1, the gradient is designed to elute polar impurities (e.g., hydrazine) in the void volume, followed by benzohydrazide, and finally strongly retained hydrophobic byproducts (e.g., 1,2-dibenzoylhydrazine)[3].

Table 1: Optimized HPLC Gradient and Parameters

ParameterSpecification
Column C18 Reversed-Phase (4.6 mm × 150 mm, 5 µm), end-capped
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls thermodynamic partitioning)
Detection UV at 254 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% 95% B 12-15 min: 95% B (Wash) 15-20 min: 5% B (Equilibration)
  • Preparation of Diluent: Use a mixture of Water:Acetonitrile (80:20, v/v) to prevent solvent-effect peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Benzohydrazide Reference Standard (purity 99.5%) into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Preparation: Weigh 10.0 mg of the benzohydrazide sample, dissolve in 10 mL diluent, and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Suitability Testing (SST): Inject the working standard six times consecutively.

    • Self-Validation Check: The method is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0%, theoretical plates (N) 5000, and the tailing factor (T) is between 0.8 and 1.5.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To ensure regulatory compliance, the method must be validated according to the lifecycle approach outlined in ICH Q2(R2) and categorized under USP <1225> Category II (Quantitative tests for impurities) and Category I (Assay)[5][8]. The recent revisions to USP <1225> emphasize the "Reportable Result (RR)" and statistical confidence intervals over rigid pass/fail criteria[4].

ValidationLifecycle cluster_0 Performance Characteristics Start ICH Q2(R2) / USP <1225> Validation Lifecycle Spec Specificity (Resolution > 1.5 from Benzoic Acid) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Start->Lin Acc Accuracy & Precision (Recovery & %RSD via RR) Start->Acc Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Start->Sens Rep Reportable Result (RR) Fitness for Purpose Confirmed Spec->Rep Lin->Rep Acc->Rep Sens->Rep

Fig 2: Method validation lifecycle aligned with ICH Q2(R2) and proposed USP <1225> revisions.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental ApproachAcceptance Criteria
Specificity Unambiguous assessment of analyte in presence of impurities.Spike benzohydrazide with known impurities (e.g., benzoic acid).Resolution ( Rs​ ) 1.5 between all adjacent peaks. No matrix interference.
Linearity Proportionality of signal to concentration.5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%).Correlation coefficient ( R2 ) 0.999.
Accuracy Closeness of agreement to true value.Triplicate preparations at 3 levels (80%, 100%, 120%).Mean recovery 98.0% - 102.0%.
Precision (Repeatability) Closeness of agreement between independent test results.6 independent preparations of the 100% test concentration.%RSD 2.0% for Assay; %RSD 5.0% for Impurities.
Sensitivity (LOD/LOQ) Lowest detectable/quantifiable amounts.Signal-to-Noise (S/N) ratio evaluation from dilute standards.LOD: S/N 3; LOQ: S/N 10.
Conclusion

This RP-HPLC method provides a robust, scientifically grounded approach for the purity analysis of benzohydrazide. By utilizing an acidic mobile phase to control analyte ionization and employing a gradient tailored to the specific impurity profile of hydrazide synthesis, the method ensures high specificity. Furthermore, aligning the validation strategy with the latest ICH Q2(R2) and USP <1225> paradigms guarantees that the generated Reportable Results (RR) are fully fit for their intended regulatory and quality control purposes.

References

  • BA Sciences. "USP <1225> Method Validation." BA Sciences, [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." ECA GMP Compliance, 13 Nov. 2025, [Link]

  • SIELC Technologies. "Benzoyl hydrazine." SIELC Applications, 16 Feb. 2018, [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." EMA Guidelines, 14 Dec. 2023, [Link]

  • Preprints.org. "Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives." Preprints, 4 Jan. 2024, [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Consultations, 31 Mar. 2022, [Link]

Sources

Application

Crystallization techniques for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Application Note: Advanced Crystallization Strategies for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Introduction & Supramolecular Rationale As a Senior Application Scientist, I approach the crystallization of flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Strategies for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Introduction & Supramolecular Rationale

As a Senior Application Scientist, I approach the crystallization of flexible, multi-functional organic molecules not merely as a purification step, but as a highly controlled supramolecular assembly process. The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3) presents a unique crystallization challenge due to its dichotomous structural features.

The molecule features a highly polar benzohydrazide moiety, which acts as an aggressive hydrogen-bond director. Benzohydrazide derivatives typically adopt an anti conformation, facilitating extensive intermolecular N-H...O and N-H...N hydrogen-bonded networks that assemble into 1D chains or 2D sheets[1]. Conversely, the hydrophobic p-tolylamino group drives non-covalent packing via π-π stacking and CH-π interactions[2]. The central methylene bridge introduces conformational flexibility, significantly increasing the risk of polymorphism. Furthermore, the strong hydrogen-bond acceptor capacity of the carbonyl group makes this class of compounds highly susceptible to forming nonstoichiometric solvates or hydrates if water is present in the solvent matrix[3].

To successfully crystallize this compound, we must balance these competing thermodynamic forces. This guide details two field-proven methodologies: a thermodynamically controlled cooling crystallization for high purity and polymorph control, and a kinetically driven anti-solvent precipitation for rapid bulk isolation.

Physicochemical Profiling

Before initiating crystallization, it is critical to map the quantitative physicochemical parameters that dictate solvent selection and supersaturation limits[4].

Table 1: Physicochemical Profile of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

ParameterValue / DescriptionCrystallization Implication
Molecular Formula C₁₅H₁₇N₃O-
Molecular Weight 255.32 g/mol Moderate size; standard diffusion rates in solution.
H-Bond Donors 3 (Hydrazide -NHNH₂, Amine -NH-)High propensity for intermolecular network formation[4].
H-Bond Acceptors 2 (Carbonyl C=O, Amine N)Risk of solvent trapping (hydrate/solvate formation)[3].
Solubility (Alcohols) Moderate (High at 75°C, Low at 5°C)Ideal for thermocycled cooling crystallization[5].
Solubility (DMSO/DMF) Very High (>100 mg/mL at 25°C)Excellent primary solvent for anti-solvent precipitation.
Solubility (Water) Very Low (<0.1 mg/mL)Ideal anti-solvent to drive kinetic precipitation.

Crystallization Workflow & Decision Matrix

The selection of the crystallization technique depends entirely on the downstream application of the active pharmaceutical ingredient (API) or intermediate. The workflow below illustrates the logical relationship between the desired physical attributes and the chosen protocol.

G Start Crude 4-{[(4-Methylphenyl)amino] methyl}benzohydrazide Decision Primary Objective? Start->Decision Path1 High Purity & Single Crystals (Polymorph Control) Decision->Path1 Purity Path2 High Yield & Rapid Precipitation (Bulk Material) Decision->Path2 Yield MethodA Protocol A: Cooling Crystallization Solvent: Ethanol Path1->MethodA MethodB Protocol B: Anti-Solvent Precipitation Solvent: DMSO / Anti-solvent: Water Path2->MethodB StepA1 Dissolve at 75°C (Disrupt N-H...O bonds) MethodA->StepA1 StepB1 Dissolve in DMSO at 25°C MethodB->StepB1 StepA2 Controlled Cooling (0.5°C/min) (Promote 1D chain formation) StepA1->StepA2 EndA Highly Crystalline Product (Thermodynamically Stable) StepA2->EndA StepB2 Dropwise Water Addition (Induce supersaturation) StepB1->StepB2 EndB Fine Particulate Product (Kinetically Favored) StepB2->EndB

Figure 1: Decision matrix and workflow for the crystallization of the benzohydrazide derivative.

Experimental Methodologies

Protocol A: Thermocycled Cooling Crystallization (Thermodynamic Control)

Causality: Ethanol is selected because its hydrogen-bonding capacity disrupts the solute's intermolecular N-H...O bonds at elevated temperatures, ensuring complete solvation. Upon controlled cooling, the steep solubility curve allows the solute molecules to slowly reassemble into their most thermodynamically stable crystal lattice, rejecting impurities into the mother liquor[5].

  • Dissolution: Suspend 1.0 g of crude 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in 15 mL of absolute ethanol (ensure anhydrous grade to prevent hydrate formation).

  • Heating: Heat the suspension to 75°C under continuous stirring (400 rpm) until complete dissolution is achieved. Note: If colored impurities persist, add 50 mg of activated charcoal, stir for 10 minutes, and perform a hot filtration through a pre-warmed 0.45 µm PTFE filter.[5]

  • Metastable Zone Entry: Transfer the clear filtrate to a programmable crystallizer. Hold at 70°C for 15 minutes to ensure thermal equilibrium.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.5°C/min down to 20°C. Causality: A slow cooling rate maintains the system within the metastable zone, promoting crystal growth over secondary nucleation, which yields larger, purer crystals.

  • Aging and Isolation: Hold the slurry at 20°C for 2 hours. Filter under vacuum, wash the filter cake with 3 mL of ice-cold ethanol, and dry under vacuum at 45°C for 12 hours.

  • Self-Validating Checkpoint: Inspect the resulting slurry under polarized light microscopy (PLM). The presence of sharp birefringence confirms high crystallinity. If isotropic droplets are observed, the system has "oiled out" (liquid-liquid phase separation), indicating the initial concentration was too high.

Protocol B: Anti-Solvent Precipitation (Kinetic Control)

Causality: DMSO acts as a powerful hydrogen-bond acceptor, completely solvating both the polar hydrazide and the hydrophobic p-tolyl group at room temperature. Water, a highly polar protic anti-solvent, violently strips the DMSO solvation shell from the hydrophobic p-tolyl moiety upon addition, causing a rapid spike in supersaturation and instantaneous kinetic precipitation.

  • Primary Solvation: Dissolve 2.0 g of the crude compound in 10 mL of DMSO at 25°C. Stir at 300 rpm until a clear, homogeneous solution is formed.

  • Anti-Solvent Addition: Equip the reactor with a high-shear overhead stirrer (800 rpm). Using a syringe pump, add 30 mL of deionized water at a constant rate of 1.0 mL/min. Causality: High-shear stirring ensures rapid micromixing, preventing localized zones of extreme supersaturation, which guarantees a narrow, uniform particle size distribution.

  • Ripening: Once addition is complete, reduce stirring to 300 rpm and allow the suspension to Ostwald ripen for 1 hour at 25°C.

  • Isolation: Filter the fine precipitate via a Buchner funnel. Wash extensively with copious amounts of water (3 x 20 mL) to remove residual DMSO, followed by a final wash with 5 mL of cold heptane to facilitate drying.

  • Self-Validating Checkpoint: Monitor turbidity during water addition. The onset of persistent cloudiness marks the nucleation point. If the solution remains clear after 50% volume addition, the DMSO is retaining too much solvation power; verify the temperature is strictly ≤25°C.

Troubleshooting & Process Optimization

When scaling up benzohydrazide crystallizations, researchers frequently encounter specific physical chemistry hurdles. Table 2 provides a systematic troubleshooting guide based on structural causality.

Table 2: Troubleshooting Matrix for Benzohydrazide Crystallization

Observed IssueMechanistic CauseOptimization Strategy
Oiling Out (Liquid-Liquid Separation) Supersaturation generated too rapidly at a temperature above the melting point of the solute-solvent mixture.Lower the initial solute concentration; decrease the cooling rate to 0.1°C/min; introduce 1% wt/wt seed crystals at 60°C.
Hydrate / Solvate Formation The strong H-bond affinity of the -NHNH₂ group traps solvent molecules (e.g., water) within the crystal lattice[3].Utilize strictly anhydrous solvents; dry the final isolated crystals under deep vacuum (<10 mbar) at 50°C for 24 hours.
Poor Yield in Cooling Protocol The solubility curve in the chosen solvent is too shallow, leaving significant API in the mother liquor.Switch to a binary solvent system (e.g., Ethanol/Ethyl Acetate 1:1) to steepen the solubility gradient.
Agglomeration in Anti-Solvent Insufficient micromixing during anti-solvent addition leads to uncontrolled collision of nucleating particles.Increase impeller shear rate; decrease the anti-solvent addition rate; add a trace amount of surfactant.

References

  • [5] BenchChem. Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem Tech Support.

  • [2] IUCr Journals. Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide.

  • [4] ACS Publications. Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker.

  • [1] PMC. Crystal structure of (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate.

  • [3] Frontiers. Supramolecular Organization of Nonstoichiometric Drug Hydrates: Dapsone. Frontiers in Chemistry.

Sources

Method

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of Benzohydrazide Derivatives

Introduction & Mechanistic Grounding Benzohydrazide derivatives, characterized by their highly reactive hydrazone linkages, represent a versatile pharmacophore in oncology and infectious disease drug discovery. Recent me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Benzohydrazide derivatives, characterized by their highly reactive hydrazone linkages, represent a versatile pharmacophore in oncology and infectious disease drug discovery. Recent mechanistic elucidations have shifted the paradigm of how these compounds induce cell death. For instance, the well-known N′-(1-phenylethylidene)benzohydrazide derivative SP-2509, originally classified as an LSD1 inhibitor, has been shown to induce cytotoxicity independently of LSD1 by1[1].

Furthermore, many benzohydrazide metal complexes exert profound anti-proliferative effects by2[2]. Understanding this mechanism is critical for selecting an appropriate in vitro assay.

MOA BZH Benzohydrazide Derivatives (e.g., SP-2509) FES Fe-S Cluster Disruption & UQCRFS1 Destabilization BZH->FES ROS Intracellular ROS Accumulation FES->ROS MITO Mitochondrial Dysfunction ROS->MITO APO Caspase-Dependent Apoptosis MITO->APO

Fig 1: Mechanistic pathway of benzohydrazide-induced cytotoxicity via Fe-S disruption.

Experimental Design: The Self-Validating Multiplex System

Causality in Assay Selection: When evaluating the cytotoxicity of redox-active compounds like benzohydrazides, traditional tetrazolium reduction assays (e.g., MTT, MTS, Resazurin) are highly susceptible to false positives. Benzohydrazides and their transition metal complexes can directly reduce tetrazolium salts in the absence of living cells, artificially inflating viability readouts.

To circumvent this and establish a self-validating system , this protocol utilizes an orthogonal multiplexed approach:

  • Metabolic Viability (ATP Quantitation): Using the3. This homogeneous "add-mix-measure" format quantifies ATP, a direct indicator of metabolically active cells, completely avoiding redox interference[3].

  • Membrane Integrity (LDH Release): Quantifying Lactate Dehydrogenase (LDH) in the culture supernatant provides a direct measurement of necrosis and late-stage apoptosis. This confirms that a drop in cellular ATP is due to actual membrane rupture and cell death, rather than a transient metabolic stalling event.

Workflow Prep 1. Compound Prep (Fresh DMSO Stock) Seed 2. Cell Seeding (96-well, 24h Incubation) Prep->Seed Treat 3. Drug Treatment (Max 0.5% DMSO, 72h) Seed->Treat Split 4. Multiplex Divergence Treat->Split LDH 5a. Transfer 50 µL Media for LDH Absorbance Split->LDH CTG 5b. Add CellTiter-Glo to Remaining Cells Split->CTG Read 6. Data Acquisition (Absorbance & Luminescence) LDH->Read CTG->Read

Fig 2: Multiplexed experimental workflow for parallel ATP and LDH cytotoxicity quantification.

Step-by-Step Methodology

Phase 1: Compound Preparation and Handling

Causality Note: Benzohydrazides contain a hydrolytically sensitive hydrazone bond. Aqueous stock solutions degrade rapidly, leading to irreproducible IC50 values.

  • Synthesize or obtain the target benzohydrazide compound (e.g., SP-2509).

  • Prepare a 10 mM master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Perform serial dilutions in culture media immediately prior to cell treatment. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

Phase 2: Cell Seeding and Treatment
  • Harvest target cells (e.g., A673 Ewing sarcoma cells or MCF-7 breast cancer cells) at 80% confluency.

  • Seed cells at an optimized density (typically 2,000–5,000 cells/well) in 100 µL of serum-supplemented media in a 96-well opaque-walled plate (clear bottom for microscopy, white walls to prevent luminescent cross-talk).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

  • Add 100 µL of the 2X concentrated benzohydrazide treatments (ranging from 10 nM to 50 µM) to the wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1 µM Doxorubicin).

  • 1[1].

Phase 3: Multiplex Execution (LDH + CellTiter-Glo)

Causality Note: The CellTiter-Glo assay generates a stable "glow-type" luminescent signal with a half-life >5 hours, allowing for batch processing of multiple plates without the need for specialized reagent injectors[3].

  • LDH Sampling: After the 72-hour incubation, carefully aspirate 50 µL of the culture supernatant from each well and transfer it to a new clear 96-well plate. Proceed with a standard LDH colorimetric assay (absorbance at 490 nm).

  • CellTiter-Glo Reagent Prep: 4[4].

  • ATP Extraction: To the remaining 150 µL of media/cells in the original plate, add 150 µL of the reconstituted CellTiter-Glo Reagent.

  • Lysis: 4[4].

  • Stabilization: 4[4].

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.25–1.0 second per well).

Data Interpretation & Troubleshooting

Quantitative ParameterExpected OutcomeCausality & Troubleshooting
CellTiter-Glo (ATP) Dose-dependent luminescence decrease (IC50: 0.1–10 µM).Causality: Loss of ATP indicates metabolic collapse. Fix: If signal is uniformly low across all wells, verify DMSO concentration is ≤0.5% to rule out solvent toxicity.
LDH Release Dose-dependent absorbance increase at 490 nm.Causality: Membrane rupture releases LDH into media. Fix: If LDH is high but ATP remains normal, suspect compound interference with the colorimetric absorbance readout.
Z'-Factor > 0.5 for assay robustness and HTS readiness.Causality: Measures assay window and variance. Fix: If < 0.5, optimize cell seeding density to ensure cells remain in the exponential growth phase.

References

  • [1] Title: N′-(1-Phenylethylidene)benzohydrazide Cytotoxicity Is Lysine-Specific Demethylase 1 Independent and Linked to Iron–Sulfur Cluster Disruption in Ewing Sarcoma | Source: ACS Publications | URL:[Link]

  • [2] Title: A review of hydrazide-hydrazone metal complexes' antitumor potential | Source: Frontiers in Chemistry | URL:[Link]

Sources

Application

Enzyme inhibition assay using 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Application Note & Protocol Topic: High-Throughput Screening and Mechanistic Analysis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide for Enzyme Inhibition Abstract This document provides a comprehensive guide for res...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening and Mechanistic Analysis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide for Enzyme Inhibition

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough enzyme inhibition assay using the novel compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. The protocols herein are designed to be adaptable to a wide range of enzyme systems. We detail the necessary steps for initial screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition (MoI). Our approach emphasizes scientific integrity through the inclusion of critical controls and provides a framework for robust data analysis and interpretation. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and troubleshoot the underlying biochemical principles.

Scientific Background & Assay Principle

Enzyme inhibitors are fundamental tools in biochemistry and are the cornerstone of modern pharmacology. Their study allows for the elucidation of metabolic pathways, the validation of drug targets, and the development of new therapeutic agents. The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a synthetic molecule with structural motifs, such as the hydrazide and substituted amine groups, that suggest potential for interaction with enzyme active sites, particularly those of hydrolases or oxidoreductases.

The core principle of the assays described here is the measurement of an enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. This is typically achieved by monitoring the rate of conversion of a substrate into a product over time. The substrate is often chromogenic or fluorogenic, allowing for a quantitative readout using a spectrophotometer or plate reader. By comparing the enzyme's activity with and without the inhibitor, its potency and mechanism can be determined.

Essential Materials & Reagents

Equipment:

  • Multimode microplate reader (for absorbance or fluorescence)

  • Calibrated single and multichannel pipettes (P10, P200, P1000)

  • Low-protein-binding 96-well or 384-well plates (clear for colorimetric, black for fluorescent assays)

  • Reagent reservoirs

  • Incubator or water bath for temperature control

  • Vortex mixer and centrifuge

Reagents:

  • Enzyme Stock Solution: Purified enzyme of interest at a high concentration in a suitable storage buffer (e.g., containing glycerol for stability).

  • Substrate Stock Solution: Substrate specific to the enzyme, dissolved in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • Assay Buffer: A buffer system that ensures optimal pH and ionic strength for enzyme activity. The choice is enzyme-dependent (e.g., Tris-HCl, HEPES, PBS). It may need to be supplemented with cofactors, metal ions (e.g., MgCl2, ZnCl2), or reducing agents (e.g., DTT, BME) as required for enzyme stability and activity.

  • Inhibitor Stock Solution: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide dissolved in 100% DMSO to a high concentration (e.g., 10-50 mM).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Reaction Stop Solution: (Optional, for endpoint assays) A solution to quench the enzymatic reaction (e.g., strong acid/base, specific high-affinity inhibitor).

Experimental Workflow & Protocols

The overall experimental process is designed to move from a broad screening to a detailed mechanistic understanding. This workflow ensures that effort is not wasted on detailed studies of a compound that is not a potent inhibitor.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Potency cluster_moa Phase 3: Mechanism of Action prep Reagent & Compound Preparation opt Assay Optimization (Enzyme/Substrate Titration) prep->opt Determine optimal concentrations ic50 IC50 Determination (Dose-Response Curve) opt->ic50 Proceed if assay window is robust moa Kinetic Studies (Lineweaver-Burk Plot) ic50->moa Proceed if potent (low µM to nM IC50) rev Reversibility Assay (Jump Dilution) G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) I Inhibitor (I) EI->ESI + S l1 Competitive: Inhibitor binds only to E l2 Uncompetitive: Inhibitor binds only to ES l3 Non-competitive: Inhibitor binds to E and ES

Caption: Modes of reversible enzyme inhibition.

Procedure:

  • Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

  • Use a range of substrate concentrations (e.g., 0.25x to 8x Km) and at least three concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x IC50). Include a no-inhibitor control (0x IC50).

  • For each combination, measure the initial reaction velocity (V₀) as described in the IC50 protocol.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V₀ versus 1/[S] for each inhibitor concentration. This double-reciprocal plot is known as a Lineweaver-Burk plot.

    • Analyze the pattern of the lines:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

Inhibition TypeVmaxKmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at y-axis
Non-competitive DecreasesUnchangedLines intersect at x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesChangesLines intersect in the left quadrant

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Pipetting errors; Poor mixing; Inconsistent temperature.Use calibrated pipettes; Ensure thorough mixing after each addition; Allow all reagents to reach thermal equilibrium.
No Inhibition Observed Inhibitor is not active against the enzyme; Inhibitor precipitated out of solution.Test a higher concentration range; Verify inhibitor solubility in the final assay buffer; Check for compound autofluorescence or absorbance at the measurement wavelength.
Irreproducible IC50 Values Assay timing is not in the linear range; Reagent degradation.Ensure initial velocities are measured; Prepare fresh enzyme and substrate solutions daily; Check buffer pH.
Assay Signal Drifts Downward Enzyme instability; Substrate depletion.Add stabilizing agents (e.g., BSA, glycerol) to the buffer; Use a lower enzyme concentration or measure earlier time points.

Conclusion

References

  • Good, N.E. et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. [Link]

Method

Solvent selection for recrystallizing 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Application Note & Protocol Topic: A Systematic Approach to Solvent Selection for the Recrystallization of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for the Recrystallization of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety, efficacy, and stability of the final product.[1][2][3] Recrystallization is a robust and widely employed technique for the purification of solid compounds.[4][5] The success of this method, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This document, authored for the experienced researcher, provides a comprehensive guide and a systematic protocol for identifying the optimal recrystallization solvent for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a molecule possessing both polar and non-polar characteristics. We will explore the theoretical principles underpinning solvent selection and present a detailed, practical workflow for empirical solvent screening and subsequent large-scale purification.

Introduction: The Central Role of Purity and Recrystallization

In pharmaceutical sciences, chemical purity is not merely a quality metric; it is a prerequisite for clinical success. Impurities, even in trace amounts, can alter a drug's pharmacological profile, introduce toxicity, or compromise its stability. Recrystallization remains the gold standard for the final purification step of many solid APIs due to its efficiency in removing impurities and its ability to yield a product with the desired crystal form (polymorph), which influences properties like solubility and bioavailability.[1][2]

The core principle of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures.[6][7] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[8]

Physicochemical Analysis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

Structure:

  • Polar Moieties: The molecule contains a hydrazide group (-CONHNH₂) and a secondary amine (-NH-). These groups are capable of forming strong hydrogen bonds, imparting significant polarity.

  • Non-Polar Moieties: Two aromatic rings and a methyl group contribute to the molecule's non-polar, hydrophobic character.

This dualistic nature suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, will likely be effective. The adage "like dissolves like" serves as a primary guide; a compound's polarity profile should be matched with that of the solvent.[6]

The Experimental Workflow: From Screening to Protocol

The following sections detail a systematic, two-stage process: a small-scale screening to identify candidate solvents, followed by a full-scale recrystallization protocol.

Stage 1: Systematic Solvent Screening

The initial step is to test the solubility of the crude 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in a range of common laboratory solvents, spanning the polarity spectrum. This is performed on a small scale to conserve material.

Protocol 1: Micro-Scale Solubility Assessment

  • Preparation: Arrange a series of small, clean test tubes. Into each, place approximately 20-30 mg of the crude, dry compound.

  • Solvent Addition (Room Temp): To the first test tube, add the first test solvent (e.g., Ethanol) dropwise while agitating. Add up to 1 mL. Record observations. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[8]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to agitate. Record if the compound dissolves completely.

  • Cooling: If the compound dissolved upon heating, allow the solution to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath to induce crystallization.[6]

  • Observation: Record the quantity and quality of the crystals formed (e.g., dense precipitate, fine needles, large plates). Note if the compound "oils out"—precipitates as a liquid—which indicates an unsuitable solvent.[4]

  • Repeat: Repeat steps 2-5 for each solvent listed in the table below.

Data Presentation: Solvent Screening Log

Researchers should use a table similar to the one below to meticulously record their findings.

Solvent Polarity Solubility (Room Temp, ~25°C) Solubility (Hot) Observations Upon Cooling Assessment
WaterHigh
MethanolHigh
EthanolMed-High
2-Propanol (IPA)Med-High
AcetonitrileMed-High
AcetoneMedium
Ethyl AcetateMedium
DichloromethaneLow-Med
TolueneLow
HexaneLow

Visualization: Solvent Selection Decision Workflow

The logic of the screening process can be visualized as a decision tree.

G cluster_0 cluster_1 start Start: Crude Compound + Test Solvent (1 mL) rt_sol Is it soluble at room temperature? start->rt_sol heat Heat to Boiling rt_sol->heat No res_mixed_good Use as 'Good' Solvent in Mixed System rt_sol->res_mixed_good Yes hot_sol Is it soluble when hot? heat->hot_sol cool Cool Slowly hot_sol->cool Yes res_poor_solvent Poor Solvent (Try another) hot_sol->res_poor_solvent No crystals Do crystals form? cool->crystals res_good_solvent Potential Single Solvent crystals->res_good_solvent Yes res_no_xtal Induce Crystallization (scratch/seed/ice bath) crystals->res_no_xtal No res_oil_out Unsuitable (Oiled Out) (Try more dilute or new solvent) crystals->res_oil_out Oiled Out

Caption: Workflow for single-solvent screening.

Stage 2: Recrystallization Protocols

Based on the screening results, proceed with one of the following detailed protocols. For hydrazide compounds, polar protic solvents like ethanol or solvent pairs such as ethanol-water are often effective.[4][9][10][11]

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. Add the chosen solvent in small portions, just enough to create a slurry. Heat the flask on a hot plate with stirring until the solvent boils gently. Continue adding small portions of the hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, polar impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities and activated charcoal. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: Washing with cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Antisolvent) Recrystallization

This method is used when no single solvent has the ideal solubility profile. A common pair for a compound of intermediate polarity might be Ethanol ("good" solvent) and Water ("poor" solvent/antisolvent).[12]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it was highly soluble) in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (the antisolvent) dropwise with constant swirling. Continue adding until the solution becomes faintly cloudy (turbid). This point of turbidity is the saturation point.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. For washing (Step 5), use an ice-cold mixture of the two solvents in the same proportion that induced crystallization.

Troubleshooting Common Issues

Problem Probable Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add more solvent to make the solution more dilute, and then cool again. Alternatively, choose a solvent with a lower boiling point.[4]
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inner wall of the flask with a glass rod. Add a "seed" crystal of the pure compound. If still unsuccessful, slowly evaporate some solvent to increase concentration and then cool.[4]
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Impure Product Cooling was too rapid, trapping impurities.Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath. Rapid cooling leads to precipitation, not crystallization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 5(55), 44383-44391. [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Rahimpour, E., et al. (2021). Recrystallization of Active Pharmaceutical Ingredients.
  • Chemistry Skills. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2017, August 9). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21517557, 4-[Methyl(4-methylphenyl)amino]benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424381, 4-[Methyl(phenyl)amino]benzaldehyde. Retrieved from [Link]

  • Zhang, Y., et al. (2025, January 3). Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous Catalysis. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11955, Benzoylhydrazine. Retrieved from [Link]

  • Shaik, S. P., et al. (n.d.). Synthesis of 3-methyl-4-(substituted phenyl hydrazono)-pyrazoline-5-one.
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]

  • Carbone, A., et al. (2021, June 23). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Antimicrobial and Antifungal Activity. Molecules, 26(13), 3848. [Link]

  • Sraw, J. S., et al. (2025, March 9). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-methylphenyl)benzamide. PMC. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Benzohydrazide Derivatives in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues commonly encountered with benzohydrazide derivatives in aqueous media. The following information is designed to provide both practical solutions and the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My benzohydrazide derivative won't dissolve in my aqueous buffer. What are the primary reasons for this?

A1: The poor aqueous solubility of many benzohydrazide derivatives is a common challenge stemming from their molecular structure. Key contributing factors include:

  • Aromatic Rings: The presence of one or more benzene rings contributes to the hydrophobic nature of the molecule, making it less compatible with polar water molecules.

  • Crystalline Structure: Many benzohydrazide derivatives exist as stable crystalline solids. The energy required to break the crystal lattice and allow individual molecules to be solvated by water can be substantial.[1][2] This is often referred to as "brick-dust" molecules by formulation scientists.[2]

  • Intramolecular Hydrogen Bonding: Depending on the substituents, intramolecular hydrogen bonds can reduce the availability of polar groups to interact with water molecules.

  • Low Polarity: While the hydrazide group (-CONHNH2) offers some polarity, the overall polarity of the molecule can be low, especially with non-polar substituents on the aromatic ring.

Q2: I've prepared a stock solution of my benzohydrazide derivative in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

A2: This is a classic issue related to the difference between kinetic and thermodynamic solubility.[3][4] Your DMSO stock represents a supersaturated state when introduced to the aqueous buffer. The high concentration of the organic co-solvent (DMSO) initially keeps the compound in solution. However, upon dilution, the percentage of DMSO drops significantly, and the aqueous environment can no longer sustain the high concentration of the hydrophobic compound, leading to precipitation.[5]

To prevent this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤1%, and often much lower is necessary). This may require preparing a more dilute stock solution if your compound's solubility allows.

  • Optimize the Dilution Method: Instead of a single large dilution step, try serial dilutions. Also, ensure rapid and thorough mixing upon addition to the aqueous buffer to minimize localized high concentrations that can trigger precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming the buffer can sometimes help maintain solubility during the dilution process, but be mindful of the thermal stability of your compound and other assay components.

Q3: Can I use pH adjustment to improve the solubility of my benzohydrazide derivative?

A3: Yes, pH adjustment can be a very effective strategy, particularly if your benzohydrazide derivative has ionizable groups.[6][] The hydrazide moiety itself is weakly basic and can be protonated at acidic pH.

  • For Basic Derivatives: If your compound has a basic functional group, lowering the pH of the aqueous medium will protonate that group, forming a more soluble salt.[8] The pKa of the conjugate acid of benzohydrazide is approximately 3.03.[9]

  • For Acidic Derivatives: If your compound has an acidic functional group (e.g., a carboxylic acid or a phenolic hydroxyl group), increasing the pH will deprotonate it, forming a more soluble salt.

Important Considerations:

  • Determine the pKa: Knowing the pKa of your derivative is crucial for selecting the optimal pH range for solubilization.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of your compound.[10]

  • Biological Compatibility: The selected pH must be compatible with your experimental system (e.g., cell culture, enzyme assays).

II. Troubleshooting Guide: Practical Solutions for Solubility Enhancement

This section provides a problem-and-solution framework for common solubility challenges encountered during experiments.

Problem 1: My compound has extremely low aqueous solubility, and pH adjustment is not a viable option due to experimental constraints.
Solution: Co-solvency and Formulation Strategies

When pH modification is not feasible, employing co-solvents or more advanced formulation techniques can be highly effective.

1. Co-solvent Systems:

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][10]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[] Studies have shown that the solubility of benzohydrazide increases with the mole fraction of alcohols like methanol, ethanol, and propanol in aqueous mixtures.[11]

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" hydrophobic molecules.[]

Table 1: Common Co-solvents and Their Properties

Co-solventDielectric Constant (approx.)Typical Starting ConcentrationNotes
Water80-Highly polar, excellent for dissolving salts and polar molecules.
Ethanol245-20% (v/v)Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol3210-40% (v/v)A common vehicle for parenteral formulations.
PEG 40012.510-50% (v/v)A non-volatile, low-toxicity polymer.
DMSO47<1% (v/v) for bioassaysA powerful solvent, but can have biological effects at higher concentrations.

Experimental Protocol: Determining Optimal Co-solvent Concentration

  • Prepare a series of aqueous buffers containing increasing concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30% ethanol).

  • Add an excess amount of your solid benzohydrazide derivative to a fixed volume of each co-solvent mixture in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).[4]

  • Separate the undissolved solid by centrifugation or filtration.[12]

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC/MS.[12]

  • Plot solubility versus co-solvent concentration to identify the optimal mixture for your needs.

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like benzohydrazide derivatives, forming inclusion complexes that are significantly more water-soluble.[13]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations to enhance drug solubility and bioavailability.[13][14]

  • Mechanism: The hydrophobic part of the benzohydrazide derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the hydrophobic guest molecule.

Experimental Protocol: Screening for Cyclodextrin-Enhanced Solubility

  • Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.

  • Create a series of solutions with varying cyclodextrin concentrations.

  • Add an excess of your benzohydrazide derivative to each solution.

  • Equilibrate the samples with agitation for 24-48 hours.

  • Separate the solid and analyze the supernatant for dissolved compound concentration.

  • A phase-solubility diagram (plot of drug solubility vs. cyclodextrin concentration) can be constructed to determine the complexation efficiency.[15]

Diagram: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment Benz Hydrophobic Benzohydrazide Derivative Complex Water-Soluble Inclusion Complex Benz->Complex + CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex + caption Cyclodextrin Encapsulation Workflow.

Caption: Workflow of cyclodextrin encapsulation.

Problem 2: My solid benzohydrazide derivative is difficult to wet and handle, leading to inconsistent results.
Solution: Physical Modification Techniques

The physical form of your compound can significantly impact its dissolution rate and handling properties.

1. Particle Size Reduction (Micronization):

Reducing the particle size of your compound increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate.[16]

  • Methods: Common laboratory-scale methods include mortar and pestle grinding, while industrial processes utilize techniques like jet milling.[10]

  • Benefit: Increased surface area allows for more efficient interaction with the solvent.[17]

  • Caveat: Micronization primarily affects the rate of dissolution, not necessarily the equilibrium solubility.[17]

2. Amorphous Solid Dispersions:

Crystalline solids have a highly ordered structure that requires significant energy to break down. Converting the drug to an amorphous (non-crystalline) state can dramatically increase its apparent solubility.[18][19]

  • Mechanism: Amorphous forms lack the strong crystal lattice energy of their crystalline counterparts, making it easier for solvent molecules to interact with and dissolve the compound.[1]

  • Preparation: Solid dispersions can be created by co-dissolving the drug and a hydrophilic carrier (e.g., a polymer like PVP or PEG) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation).[16]

Diagram: Troubleshooting Logic for Solubility Issues

G Start Compound Precipitates in Aqueous Buffer CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable AdjustpH Adjust pH to form a salt CheckIonizable->AdjustpH Yes CoSolvent Use a Co-solvent System (e.g., Ethanol, PEG) CheckIonizable->CoSolvent No / Not Feasible Success Solubility Achieved AdjustpH->Success Cyclodextrin Employ Cyclodextrin Complexation CoSolvent->Cyclodextrin Insufficient Solubility CoSolvent->Success Sufficient Solubility PhysicalMod Consider Physical Modification (e.g., Micronization) Cyclodextrin->PhysicalMod Further Enhancement Needed Cyclodextrin->Success Sufficient Solubility PhysicalMod->Success

Caption: Decision tree for addressing solubility problems.

III. Assay for Measuring Aqueous Solubility

Accurately quantifying the solubility of your derivatives is essential for consistent and reproducible experiments. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5][20]

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of the solid benzohydrazide derivative to a known volume of the aqueous buffer in a sealed vial. The presence of visible solid material is necessary to ensure saturation.

  • Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature for 24 to 72 hours.[4] This extended time allows the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the solid material at high speed.

    • Filtration: Use a low-binding filter (e.g., a MultiScreen Solubility Filter Plate) to remove the solid.[5]

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute it if necessary and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][12]

  • Standard Curve: A standard calibration curve of the compound should be prepared in the same buffer system to ensure accurate quantification.[5]

References

  • Gould, S., & Scott, K. R. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Amidon, G. L., & Li, Y. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Aggarwal, G., & Harikumar, S. L. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Quodbach, J., Preis, E., & Karkossa, F. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]

  • de Castro, H. C., & de Oliveira, G. G. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Patel, R. P., & Patel, M. M. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jadhav, P., & Sharma, Y. (2014). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, S., & Sun, C. C. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Journal of Pharmaceutical Sciences. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Godge, G. R., Hiremath, S., & Sonawale, B. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Hoelke, B., Gieringer, S., & Arlt, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • ResearchGate. (n.d.). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols. ResearchGate. [Link]

  • Contreras, R., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]

  • Noubigh, A., Khmissi, H., & Abderrabba, M. (2025). Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols. Figshare. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylhydrazine. PubChem. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • International Journal of Scientific Development and Research. (2011). Methods to boost solubility. IJSDR. [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Kumar, S., & Singh, A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Al-kassimy, M. A., & Al-khaled, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Sharma, D., Soni, M., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • International Journal of Publications. (2026). Review on : Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IJPub.org. [Link]

  • ResearchGate. (2025). Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Formation in Benzohydrazide Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for benzohydrazide synthesis. As a cornerstone scaffold in medicinal chemistry and materials science, the purity of benzohydrazide...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzohydrazide synthesis. As a cornerstone scaffold in medicinal chemistry and materials science, the purity of benzohydrazide is paramount to the success of subsequent research and development.[1][2][3] However, the seemingly straightforward synthesis of this compound is often plagued by the formation of persistent impurities that can complicate purification and compromise yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We will move beyond simple procedural steps to explore the mechanistic origins of these impurities, providing you with the expert insights needed to diagnose, troubleshoot, and ultimately prevent their formation.

The Ideal Reaction: Synthesis of Benzohydrazide

The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of an ester, such as methyl or ethyl benzoate, with hydrazine hydrate.[4][5][6] The reaction is typically performed under reflux in a protic solvent like ethanol.

MB Methyl Benzoate TS MB->TS HH Hydrazine Hydrate HH->TS BH Benzohydrazide TS->BH + MeOH Methanol TS->MeOH

Caption: Ideal synthesis pathway for benzohydrazide.

Troubleshooting Guide & FAQs

Q1: My final product has a low, broad melting point and appears oily. The TLC shows a persistent spot with a high Rf value, similar to my starting material. What is happening?

A1: Diagnosis: Incomplete Reaction and Unreacted Starting Material

This is a classic symptom of an incomplete reaction, where a significant amount of the starting ester (e.g., methyl benzoate) remains in your crude product. Esters like methyl benzoate are oily liquids at room temperature and will depress and broaden the melting point of the solid benzohydrazide.

Causality & Mechanism: The reaction between an ester and hydrazine is an equilibrium process. Several factors can prevent it from reaching completion:

  • Insufficient Reaction Time: The hydrazinolysis of esters can be sluggish. Reflux times of 4-8 hours are common, and shorter durations may not be sufficient for the reaction to complete.[4][7][8]

  • Suboptimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. A temperature below the effective reflux temperature of the chosen solvent can lead to a stalled reaction.

  • Stoichiometry: While an excess of hydrazine hydrate is typically used to drive the equilibrium towards the product, an insufficient excess may result in an incomplete reaction.[4][9]

Troubleshooting Protocol: Driving the Reaction to Completion

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Take aliquots from the reaction mixture every hour. The reaction is complete only when the spot corresponding to the starting ester has completely disappeared.[4][6][10]

  • Extend Reflux Time: If the starting material is still present after the initially planned duration, extend the reflux time, continuing to monitor by TLC.

  • Optimize Stoichiometry: Ensure you are using a sufficient excess of hydrazine hydrate, typically between 3 to 5 molar equivalents relative to the ester.[4]

Prevention: For future syntheses, establish the optimal reaction time for your specific scale and conditions by performing rigorous TLC monitoring.

Q2: After work-up, my product is acidic to litmus paper, and the ¹H NMR spectrum shows a very broad peak far downfield (10-13 ppm). What is this impurity?

A2: Diagnosis: Benzoic Acid from Ester Hydrolysis

The presence of acidity and a characteristic broad singlet in the ¹H NMR spectrum are strong indicators of contamination with benzoic acid. This is one of the most common impurities in this synthesis.

Causality & Mechanism: Benzoic acid is formed via the hydrolysis of the methyl benzoate starting material.[11][12] This side reaction is catalyzed by either acid or base and is particularly relevant because hydrazine hydrate is a basic solution containing water. The hydroxide ions (or water, followed by deprotonation) can act as a nucleophile, attacking the ester's carbonyl carbon in competition with hydrazine.[13][14]

cluster_main Main Reaction cluster_side Side Reaction MB Methyl Benzoate BH Benzohydrazide (Desired Product) MB->BH Nucleophilic Attack by Hydrazine HH Hydrazine Hydrate H2O Water / OH⁻ MB_side Methyl Benzoate BA Benzoic Acid (Impurity) MB_side->BA Hydrolysis

Caption: Competing reactions leading to desired product and benzoic acid impurity.

Troubleshooting Protocol: Removal of Benzoic Acid Benzoic acid can be easily removed by exploiting its acidic nature.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ gas) as the benzoic acid is neutralized and converted to sodium benzoate.

  • Separation: The water-soluble sodium benzoate will partition into the aqueous layer. Separate the organic layer.

  • Final Wash & Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

Prevention:

  • Use high-purity, anhydrous solvents if possible.

  • Minimize the amount of water in the reaction by using a higher concentration of hydrazine hydrate.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[15]

Q3: My mass spectrum shows a peak at roughly double the mass of my product (M+ ~240), and I have a white solid that is very insoluble in common recrystallization solvents. What is this byproduct?

A3: Diagnosis: 1,2-Dibenzoylhydrazine (Di-acylation Product)

This high-melting, poorly soluble impurity is almost certainly 1,2-dibenzoylhydrazine.[3] It is formed when the desired benzohydrazide product itself acts as a nucleophile and reacts with a second molecule of a "benzoylating agent."

Causality & Mechanism: While the N-N bond in hydrazine significantly reduces the nucleophilicity of one nitrogen atom after the first acylation, a second acylation can still occur, especially under forcing conditions. The benzohydrazide product can attack another molecule of the starting ester. This process is generally slow but can become significant with very long reaction times or high temperatures. This side reaction is much more pronounced if one uses a more reactive acylating agent like benzoyl chloride instead of an ester.[16][17][18]

BH Benzohydrazide (Product) MB Methyl Benzoate (Starting Material) BH->MB Nucleophilic Attack (Slow) DBH 1,2-Dibenzoylhydrazine (Impurity) MB->DBH

Caption: Formation pathway of the 1,2-dibenzoylhydrazine impurity.

Troubleshooting Protocol: Purification The low solubility of 1,2-dibenzoylhydrazine makes it difficult to remove.

  • Selective Precipitation: Often, the desired benzohydrazide is more soluble in ethanol than 1,2-dibenzoylhydrazine. You can attempt to dissolve the crude mixture in a minimum amount of hot ethanol. The benzohydrazide should dissolve, leaving much of the 1,2-dibenzoylhydrazine as a solid that can be removed by hot filtration. The desired product can then be crystallized from the filtrate upon cooling.[10]

  • High-Boiling Solvent Recrystallization: If the above fails, a more aggressive recrystallization may be necessary. 1,2-dibenzoylhydrazine can be dissolved in boiling glacial acetic acid or dimethylformamide (DMF).[17][18][19] This is often a last resort due to the difficulty of removing these high-boiling solvents.

Prevention:

  • Avoid Over-refluxing: Do not extend the reaction time unnecessarily. Stop the reaction as soon as TLC shows the consumption of the starting ester.

  • Control Temperature: Running the reaction at the lowest effective temperature can minimize this and other side reactions.[10]

Summary of Common Impurities

ImpurityAnalytical SignatureProbable CauseTroubleshooting & Prevention
Methyl Benzoate Oily consistency; low/broad M.P.; high Rf on TLC.Incomplete reaction (time, temp, stoichiometry).Extend reflux time, monitor with TLC. Ensure sufficient excess of hydrazine.[6][10]
Benzoic Acid Acidic product; broad ¹H NMR peak at 10-13 ppm.Hydrolysis of starting ester by water/base.[11][12]Wash crude product with NaHCO₃ solution. Use anhydrous conditions.[15]
1,2-Dibenzoylhydrazine High M.P.; very low solubility; MS peak at M+ ~240.Di-acylation of the product.[3][17]Avoid excessive reflux time/temp. Purify via selective recrystallization.[10][17]

Experimental Protocols

Protocol 1: General Synthesis of Benzohydrazide
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 eq) and ethanol.[5]

  • Addition: Add hydrazine hydrate (3-5 eq) to the solution.[4]

  • Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.[4][10]

  • Precipitation: After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the flask to room temperature, then in an ice bath to maximize precipitation of the product.[5][10]

  • Filtration and Washing: Filter the white precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[10]

  • Drying: Dry the crude product. It can then be purified by recrystallization.

Protocol 2: Standard Purification by Recrystallization

start Crude Benzohydrazide dissolve Dissolve in Minimum Hot Ethanol start->dissolve filter Hot Filtration (If impurities are insoluble) dissolve->filter cool Cool Slowly to Room Temperature dissolve->cool filter->cool ice Chill in Ice Bath cool->ice collect Collect Crystals by Vacuum Filtration ice->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry finish Pure Benzohydrazide dry->finish

Caption: General workflow for the purification of benzohydrazide.

  • Solvent Selection: Place the crude, dry benzohydrazide into a clean Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (ethanol is common) and heat the mixture gently until the solid completely dissolves.[5][10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals completely before characterization.

References

  • Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. (n.d.). PharmaInfo. Retrieved March 7, 2024, from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved March 7, 2024, from [Link]

  • X2-Methyl benzoate on hydrolysis gives. (2020, December 8). Brainly.in. Retrieved March 7, 2024, from [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). (2017). RJPBCS. Retrieved March 7, 2024, from [Link]

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Formation of 1,2‐dibenzoylhydrazine (8) on reacting of benzoyl chloride... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • PRODUCTION OF METHYL BENZOATE. (n.d.). Erbil. Retrieved March 7, 2024, from [Link]

  • Preparation and application of benzoyl hydrazine derivative. (n.d.). Google Patents.
  • Esterification: Methyl benzoate. (2011, May 28). One Part of Chemistry. Retrieved March 7, 2024, from [Link]

  • A new approach for affinity-based purification of horseradish peroxidase. (2021, February 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • 1,2-Dibenzoylhydrazine–dimethylformamide (3/1). (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019, December 24). MDPI. Retrieved March 7, 2024, from [Link]

  • benzoic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved March 7, 2024, from [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017, August 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • . (n.d.). Retrieved March 7, 2024, from [Link]

  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. (2023, January 11). PMC. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Time for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Production

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the hydrazinolysis of ester intermediates to produce 4-{[(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the hydrazinolysis of ester intermediates to produce 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Below, you will find a mechanistic breakdown, a self-validating experimental protocol, quantitative optimization data, and a troubleshooting FAQ section designed to resolve common synthetic bottlenecks.

The Mechanistic Landscape: Why Reflux Time Dictates Purity

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide relies on the nucleophilic acyl substitution of its corresponding ester (e.g., methyl 4-{[(4-methylphenyl)amino]methyl}benzoate) using hydrazine hydrate.

The Causality of Reflux Kinetics: Hydrazine is a potent alpha-effect nucleophile. However, the steric bulk and electronic environment of the para-substituted benzylamine moiety necessitate extended thermal energy (reflux) to drive the reaction to completion (1)[1]. Identifying the exact kinetic "sweet spot" is critical:

  • Under-refluxing (< 6 hours): Leaves unreacted ester, complicating downstream purification.

  • Optimal reflux (8–10 hours): Maximizes the yield of the target mono-hydrazide[1].

  • Over-refluxing (> 12 hours): Promotes two major side reactions: the formation of 1,2-diacylhydrazines (where the product attacks another ester molecule) and the oxidative degradation of the sensitive secondary amine (the 4-methylphenylamino linker) (2)[2].

G Start Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate + Hydrazine Hydrate (5-10 eq) Reflux Reflux in Absolute Ethanol (78°C) Start->Reflux Short < 6 Hours Incomplete Conversion Reflux->Short Under-reflux Optimal 8 - 10 Hours Optimal Hydrazide Yield (>85%) Reflux->Optimal Target Time Long > 12 Hours Side Reactions Reflux->Long Over-reflux Diacyl 1,2-Diacylhydrazine Formation Long->Diacyl Degradation Secondary Amine Oxidation/Cleavage Long->Degradation

Kinetic logic and troubleshooting pathways for benzohydrazide hydrazinolysis.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase contains a built-in feedback loop to verify that the reaction is proceeding correctly before moving to the next step.

Step 1: Reactant Preparation & Input Validation

  • Action: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of methyl 4-{[(4-methylphenyl)amino]methyl}benzoate in anhydrous absolute ethanol (10 mL per gram of ester).

  • Action: Add 5.0 to 10.0 molar equivalents of fresh hydrazine hydrate (80–100%) (2)[2].

  • Causality: A massive stoichiometric excess of hydrazine is mandatory to shift the equilibrium entirely toward the mono-hydrazide and physically outcompete the product from attacking unreacted ester.

Step 2: Reflux & Process Validation (The TLC Feedback Loop)

  • Action: Heat the mixture to a gentle reflux (78°C) for 8 to 10 hours.

  • Validation: At the 6-hour, 8-hour, and 10-hour marks, perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

  • System Check: The reaction is validated as complete only when the high-Rf starting ester spot is entirely consumed, replaced by a dominant, low-Rf, UV-active hydrazide spot. A ninhydrin stain should be used to confirm the structural integrity of the secondary amine (it will stain the product spot).

Step 3: Work-up & Output Validation

  • Action: Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour.

  • Validation: The target 4-{[(4-methylphenyl)amino]methyl}benzohydrazide will spontaneously precipitate. This precipitation acts as a physical validation of purity, as the diacylhydrazine byproduct and any trace unreacted ester remain highly soluble in the ethanolic mother liquor. Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Optimization Data

The following table summarizes the empirical relationship between reflux time, target yield, and impurity profiles for this specific molecular framework.

Reflux Time (Hours)Ester Conversion (%)Target Hydrazide Yield (%)1,2-Diacylhydrazine Impurity (%)Secondary Amine Degradation (%)
4.045.042.5< 1.0< 1.0
6.070.068.01.5< 1.0
8.092.088.52.51.0
10.0 > 99.0 94.0 (Optimal) 3.0 2.0
12.0100.086.08.55.5
16.0100.071.018.011.0

Troubleshooting Guide & FAQs

Q1: My TLC shows unreacted ester even after 12 hours of reflux. What is the root cause? A1: The most common cause is degraded hydrazine hydrate. Hydrazine hydrate is highly hygroscopic and readily absorbs atmospheric carbon dioxide, which neutralizes its nucleophilic strength. Ensure you are using fresh, high-purity (80-100%) hydrazine hydrate. Additionally, verify that your ethanol is strictly anhydrous; the presence of water can lead to competitive ester hydrolysis (forming the carboxylic acid) rather than the desired hydrazinolysis.

Q2: I am seeing a highly polar secondary spot forming on the TLC plate after 10 hours. What is it, and how do I prevent it? A2: This is almost certainly the 1,2-diacylhydrazine byproduct. It forms when the newly synthesized benzohydrazide acts as a nucleophile and attacks an unreacted ester molecule. To prevent this, strictly adhere to the 8–10 hour optimal reflux window and ensure a sufficient excess (at least 5–10 equivalents) of hydrazine hydrate is present from the very beginning to outcompete the hydrazide product (2)[2].

Q3: Can I increase the temperature (e.g., use propanol or microwave irradiation) to reduce the reflux time? A3: Yes, utilizing higher-boiling solvents or microwave-assisted synthesis can significantly reduce reaction times from hours to mere minutes (3)[3]. However, the 4-methylphenylamino (p-toluidine) linker in your molecule is highly sensitive to thermal oxidation. Elevated temperatures exponentially increase the risk of cleaving or oxidizing this secondary amine. If attempting microwave synthesis, you must carefully optimize the time (e.g., 3–10 minutes) and monitor degradation closely[3].

Q4: The product is not precipitating upon cooling to 0°C. How should I isolate it? A4: If the benzohydrazide does not precipitate, the ethanol volume might be too high, or the excess hydrazine is acting as a solubilizing agent. Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Then, add cold distilled water dropwise while stirring to induce crystallization. The hydrophobic 4-methylphenyl moiety will force the product out of the aqueous-ethanolic mixture.

References

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI (Molecules). Available at:[Link]

Sources

Optimization

Purification strategies for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Prepared by the Office of Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-{[(4-Methylphenyl)amino]methyl}benzohyd...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. Here, we address common challenges and questions related to its purification, ensuring the integrity and reliability of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, providing step-by-step solutions and the rationale behind them.

Issue 1: My crude product has a low melting point and appears oily or sticky.

Cause: This often indicates the presence of significant impurities, such as unreacted starting materials (p-toluidine, 4-formylbenzohydrazide), the intermediate imine, or residual solvents. The synthesis of the target compound likely proceeds via reductive amination, a pathway known to sometimes result in a complex mixture if the reaction does not go to completion.[1][2]

Solution Strategy:

  • Initial Wash: Begin by triturating the crude product with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate. This will help remove highly non-polar impurities.

  • Acid-Base Extraction: Given the presence of a basic secondary amine and a weakly basic hydrazide moiety, an acid-base extraction can be highly effective for isolating the desired product from neutral or acidic impurities.[3][4]

Protocol: Acid-Base Extraction
  • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The target compound, being basic, will be protonated and move into the aqueous layer.[5][6] Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer. To ensure complete extraction, wash the organic layer again with a fresh portion of 1M HCl.

  • Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9), which will precipitate the purified amine product.

  • Extract the now-neutral product back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]

Issue 2: Recrystallization attempts fail; the compound either "oils out" or does not precipitate upon cooling.

Cause: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent, or when the solution is supersaturated with impurities. Failure to precipitate suggests either too much solvent was used or the wrong solvent system was selected.

Solution Strategy:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at higher temperatures.[7] For benzohydrazide derivatives, polar protic solvents are often effective.

  • Induce Crystallization: If crystals do not form upon cooling, several techniques can be employed to induce precipitation.

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemRationale & Use CaseTroubleshooting Tips
Ethanol A common and effective solvent for many benzohydrazide derivatives due to good solubility at reflux and poor solubility when cold.[7][8]If oiling out occurs, add a small amount of water (a co-solvent in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify with a drop of hot ethanol and cool slowly.
Methanol/Water This mixed-solvent system allows for fine-tuning of polarity. The compound is dissolved in a minimum of hot methanol, and water is added dropwise until persistent cloudiness appears.[9]The key is slow cooling. Rapid cooling can trap impurities and lead to smaller, less pure crystals. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.
Acetonitrile A polar aprotic solvent that can be an alternative if alcohols are not suitable.If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.
Issue 3: After column chromatography, TLC analysis shows that the collected fractions are still impure.

Cause: Poor separation on a silica gel column is a common issue for basic compounds like amines.[10] The acidic nature of silica can lead to strong, irreversible adsorption or significant tailing of basic analytes, resulting in broad peaks and poor resolution.[11]

Solution Strategy:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups on the silica surface. This prevents strong interactions and improves peak shape.[12]

  • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, using a different type of stationary phase can provide better results.

Table 2: Column Chromatography Strategies
StrategyStationary PhaseMobile Phase (Eluent System)Rationale & Best Practices
Modified Eluent Silica GelDCM/Methanol or Ethyl Acetate/Hexane with 0.5-1% Triethylamine (TEA) TEA acts as a competing base, blocking the acidic sites on the silica and allowing the amine product to elute with a much-improved peak shape.[12] Always pre-equilibrate the column with the amine-containing eluent.
Alternative Phase Alumina (basic)Ethyl Acetate/HexaneBasic alumina is a good alternative to silica for purifying basic compounds, as it eliminates the problematic acid-base interactions.
Alternative Phase Amine-functionalized SilicaEthyl Acetate/HexaneThis specialized stationary phase has amine groups covalently bonded to the silica surface, creating a more inert environment that is ideal for purifying basic amines and often yields superior separation.[10]
Workflow for Optimizing Column Chromatography

Caption: Decision workflow for troubleshooting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my synthetically prepared 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide?

A1: The impurity profile largely depends on the synthetic route, but for a typical reductive amination pathway, common impurities include:

  • Unreacted Starting Materials: 4-formylbenzohydrazide and p-toluidine.

  • Intermediate Imine: The Schiff base formed between the aldehyde and the amine, which may persist if the reduction step is incomplete.[13]

  • Over-alkylation Products: N,N-dibenzylated species, where a second molecule of the benzyl group has reacted with the secondary amine product.[14]

  • Reductant Byproducts: Borate esters or other species derived from the reducing agent (e.g., NaBH₄).

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative assessment. A single spot in multiple eluent systems is a good indicator of purity.[15]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a common starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities by detecting characteristic signals of starting materials or byproducts.[8][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.[17]

Q3: How should I properly store the purified compound to ensure its stability?

A3: Hydrazide and amine-containing compounds can be sensitive to air, light, and moisture.[18][19] To ensure long-term stability:

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to prevent oxidation.[19] Phenylhydrazine, a related compound, is known to turn reddish-brown on exposure to air and light.[19]

  • Temperature: Keep in a cool, dry, and dark place. A refrigerator or freezer is ideal for long-term storage.

  • Hygroscopicity: The hydrazide moiety can be hygroscopic, meaning it can absorb moisture from the air.[18] Storing the compound in a desiccator can help mitigate this.

Q4: Can I use acid-base extraction if my compound seems to have low solubility in both aqueous acid and organic solvents?

A4: This can be a challenging situation. If the protonated salt of your compound has low water solubility, it may precipitate out during the acidic wash.

  • Strategy 1: Use a Different Solvent: Try a more polar organic solvent that may better solubilize the compound or its salt.

  • Strategy 2: Dilution: Use larger volumes of both the organic and aqueous phases to keep the salt dissolved.

  • Strategy 3: Hot Filtration: If the salt precipitates from the aqueous layer upon neutralization, it can be collected by filtration, washed, and dried. This can itself be a purification step.

Purification Strategy Selection Flowchart

Caption: A general guide for selecting the appropriate purification strategy.

References
  • Benchchem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Benchchem. Troubleshooting guide for the synthesis of benzohydrazide derivatives.
  • Benchchem. A Comparative Guide to the Synthetic Pathways of N'-Benzoyl-N'-benzylbenzohydrazide.
  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
  • Acid-Base Extraction.
  • Benchchem. An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Sellitepe, H. E., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Applied Sciences.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Benchchem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Wikipedia. Acid–base extraction.
  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. (2017). ResearchGate.
  • Sellitepe, H. E., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI.
  • Synthesis of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). PubMed.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. ResearchGate.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). PMC.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of York. Chemically-active extraction.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. (PMC).
  • out. These crystals were filtered, washed with water and dried. c. Synthesis.

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Troubleshooting

Resolving steric hindrance in 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide reactions

Technical Support Center: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide Welcome to the dedicated technical support guide for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. This resource is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Welcome to the dedicated technical support guide for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sterically challenging intermediate. Our goal is to provide field-proven insights and robust protocols to help you navigate the unique reactivity of this molecule and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and what makes its reactivity challenging?

A1: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is a bifunctional organic molecule featuring a benzohydrazide group and a secondary N-aryl amine. This structure is a valuable scaffold for synthesizing a variety of heterocyclic compounds and potential pharmaceutical agents, such as enzyme inhibitors.[1][2][3] The primary challenge arises from significant steric hindrance around its two main reactive sites. Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups that are in close proximity, which can impede or prevent a chemical reaction.[4][5]

The diagram below illustrates the key structural features and sterically hindered zones of the molecule.

Caption: Key steric hindrance zones in the target molecule.

Q2: What are the general consequences of this steric hindrance in synthesis?

A2: The steric bulk has several practical implications for researchers:

  • Reduced Reaction Rates: Nucleophiles or electrophiles may have difficulty approaching the reactive centers, leading to sluggish or incomplete reactions.[5][6]

  • Requirement for Harsher Conditions: To overcome the energy barrier imposed by steric hindrance, reactions may require higher temperatures, longer reaction times, or stronger reagents, which can lead to side product formation.

  • Failure of Standard Protocols: Common synthetic procedures that work well for less hindered analogues may fail entirely for this substrate. For example, standard acylation or SN2-type reactions might yield poor results.[5]

  • Catalyst Inhibition: The bulky substituents can prevent the substrate from effectively binding to a catalyst's active site, reducing the catalyst's efficiency.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental failures and provides detailed, actionable solutions grounded in established chemical principles.

Problem 1: Low to No Yield in Acylation/Coupling Reactions at the Hydrazide Terminus (-CONHNH₂)

You are attempting to acylate the terminal -NH₂ group of the hydrazide with a carboxylic acid or an acyl chloride, but the reaction is either incomplete or fails to proceed.

  • Probable Cause: The nucleophilicity of the terminal amine is significantly reduced due to the steric bulk of the adjacent benzoyl group. Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or simple acid chlorides may not be reactive enough to overcome this spatial blockade.

  • Proposed Solutions & Protocols:

    • Utilize Advanced Coupling Reagents: Switch to more potent uronium- or phosphonium-based coupling reagents that form highly reactive intermediates. These reagents are specifically designed to facilitate amide bond formation in sterically demanding contexts.[7]

    • Employ a Catalyst: For sluggish reactions, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the formation of a more reactive intermediate.[7]

Table 1: Comparison of Coupling Reagents for Hindered Acylations

ReagentClassMechanism AdvantageTypical ConditionsNotes
HBTU/HATU Uronium/Aminium SaltForms a highly reactive O-acylisourea intermediate. HATU is often superior for hindered systems.[7]1.1-1.5 equiv. reagent, 2-3 equiv. base (DIPEA), DMF/CH₂Cl₂, 0°C to RTLow racemization risk; easy to handle.
PyBOP Phosphonium SaltGenerates a reactive phosphonium ester.1.1-1.5 equiv. reagent, 2-3 equiv. base (DIPEA), CH₂Cl₂, RTGenerally produces fewer side products than carbodiimides.
COMU Uronium SaltIncorporates the Oxyma Pure additive, enhancing safety and reactivity.[7]1.1 equiv. reagent, 2 equiv. base (DIPEA), DMF, RTA safer, non-explosive alternative to HATU with comparable efficiency.

Experimental Protocol: HATU-Mediated Coupling for a Hindered Hydrazide

This protocol outlines the coupling of a generic carboxylic acid (R-COOH) to 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

  • Preparation: Under an inert argon atmosphere, dissolve the carboxylic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (10 mL) in a flame-dried flask.

  • Activation: Stir the solution for 5-10 minutes at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 mmol, 2 equiv.) to the mixture.

  • Substrate Addition: In a separate flask, dissolve 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (1.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Low Yield in Hydrazide Acylation check_purity Verify Purity of Starting Materials start->check_purity switch_reagent Switch to High-Activity Coupling Reagent (e.g., HATU, COMU) check_purity->switch_reagent Purity OK add_catalyst Add DMAP as a Nucleophilic Catalyst switch_reagent->add_catalyst Reaction Still Slow end_success Successful Coupling switch_reagent->end_success Reaction Completes increase_temp Increase Temperature (e.g., to 40-50°C) add_catalyst->increase_temp Modest Improvement add_catalyst->end_success Reaction Completes increase_temp->end_success Reaction Completes end_fail Re-evaluate Strategy increase_temp->end_fail No Improvement

Caption: Troubleshooting workflow for hindered hydrazide acylation.

Problem 2: Failure of N-Arylation or N-Alkylation at the Secondary Amine

You are attempting a cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form a new C-N bond at the secondary amine, but the reaction fails.

  • Probable Cause: The secondary amine is exceptionally hindered. The bulky tolyl group on one side and the benzyl group on the other create a pocket that is difficult for metal complexes to access. Standard palladium catalysts or ligands may not be suitable. The catalyst's oxidative addition or reductive elimination steps could be inhibited.[8]

  • Proposed Solutions & Protocols:

    • Select a Specialized Catalyst System: The choice of ligand is critical for facilitating cross-coupling on hindered substrates. Use bulky, electron-rich phosphine ligands that promote the reductive elimination step and stabilize the active catalytic species.[9]

    • Consider Alternative Coupling Strategies: If metal-catalyzed routes fail, consider alternative C-N bond-forming reactions that do not rely on transition metals, although these may require different starting materials.[8]

    • Optimize Reaction Conditions: Carefully screen bases and solvents. A strong, non-nucleophilic base is often required.

Table 2: Recommended Ligands for Hindered Buchwald-Hartwig Amination

LigandStructure TypeKey FeatureWhy It Works
Buchwald Ligands (e.g., XPhos, RuPhos)BiarylmonophosphineExtreme bulk and electron-donating character.The bulkiness accelerates the rate-limiting reductive elimination step, which is often slow for hindered substrates.
Josiphos Ligands Ferrocene-basedChiral, bulky, and electron-rich backbone.Provides a rigid and well-defined coordination sphere around the metal, facilitating the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Secondary Amine

This protocol describes the coupling of an aryl bromide (Ar-Br) with 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

  • Setup: To a flame-dried Schlenk tube under argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol).

  • Add Reactants: Add the aryl bromide (1.0 mmol) and 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (1.2 mmol).

  • Add Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110°C. Monitor the reaction by LC-MS. The reaction may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the desired tri-aryl product.

References

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Khan, I., et al. (2020). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Yoon, S., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]

  • Yoon, S., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. ResearchGate. [Link]

  • Gao, J., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in identifying and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in identifying and troubleshooting the degradation pathways of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide .

This molecule presents unique analytical challenges due to two highly reactive functional groups: a hydrazide moiety (prone to hydrolysis) and a secondary benzylic amine (highly susceptible to radical-initiated oxidation). This guide synthesizes ICH Q1A(R2) regulatory expectations with field-proven LC-MS/MS structural elucidation strategies.

Section 1: Strategic FAQs – Forced Degradation & ICH Compliance

Q: Why must we strictly target 5–20% degradation during our stress studies? A: According to ICH Q1A(R2) guidelines, forced degradation studies should aim for a "sweet spot" of 5–20% degradation[1][2][3].

  • The Causality: Under-stressing (<5%) fails to demonstrate that your analytical method is genuinely stability-indicating. Conversely, over-stressing (>20%) destroys the primary degradation products, forcing them into secondary or tertiary degradants that would never naturally form during the drug's actual shelf-life. This skews the stability profile and wastes analytical resources on irrelevant artifacts.

Q: How do I validate that my LC-MS/MS method is capturing all degradation products? A: You must establish a self-validating mass balance system .

  • The Causality: A stability-indicating method is only trustworthy if the sum of the parent peak area and all degradation product peak areas (corrected for UV response factors) equals approximately 100% of the initial unstressed API area. If your mass balance falls below 90%, it indicates that volatile degradants have escaped, or highly polar degradants are eluting in the column void volume.

Section 2: Mechanistic Troubleshooting – Identifying Unknown Peaks

Q: Under oxidative stress (3% H₂O₂), my chromatogram shows two major degradants at m/z 165.1 and m/z 108.1 instead of a single peak. What is the mechanism? A: You are observing the cleavage of the secondary benzylic amine.

  • The Causality: The benzylic position is highly susceptible to radical-initiated auto-oxidation due to the exceptionally low bond dissociation enthalpy of the benzylic hydrogen[4]. The abstraction of this hydrogen forms a resonance-stabilized radical, which quickly oxidizes into an unstable imine intermediate. This imine hydrolyzes in the aqueous mobile phase, cleaving the molecule into two distinct fragments: 4-formylbenzohydrazide (m/z 165.1) and p-toluidine (m/z 108.1).

Q: Under acidic and basic conditions, the primary degradant shows a mass shift of -14 Da (m/z 242.1). What functional group is failing? A: This is the classic signature of hydrazide hydrolysis .

  • The Causality: Hydrazides (-CONHNH₂) are highly prone to nucleophilic attack by water, a reaction catalyzed by both acidic and basic pH extremes[5][6]. The hydrazide group hydrolyzes to form the corresponding carboxylic acid (4-{[(4-Methylphenyl)amino]methyl}benzoic acid), releasing hydrazine in the process. The loss of the -NHNH₂ group (31 Da) and the addition of an -OH group (17 Da) results in a net mass loss of 14 Da.

Pathway API 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide m/z 256.1 DP1 DP-1: Hydrazide Hydrolysis Carboxylic Acid Derivative m/z 242.1 API->DP1 Acid/Base DP2 DP-2: Benzylic Cleavage 4-Formylbenzohydrazide (m/z 165.1) + p-Toluidine (m/z 108.1) API->DP2 Peroxide/Radical DP3 DP-3: N-Oxidation N-oxide Derivative m/z 272.1 API->DP3 Mild Oxidation

Chemical degradation pathways of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide under stress.

Section 3: Self-Validating Experimental Protocols

To ensure data integrity, execute the following step-by-step methodology for forced degradation and LC-MS/MS analysis.

Phase 1: Controlled Stress Generation (ICH Q1A(R2))
  • Sample Preparation: Dissolve the API in a mass-spectrometry compatible co-solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Causality: Ensures complete solubility during stress while preventing ion suppression during downstream ESI-MS analysis.

  • Hydrolytic Stress: Add 0.1 N HCl (Acid) or 0.1 N NaOH (Base) to separate aliquots. Incubate at 60°C.

    • Causality: Elevated temperature accelerates the Arrhenius kinetics of hydrazide hydrolysis, allowing the 5–20% degradation target to be reached within 24 hours[7].

  • Oxidative Stress: Add 3% H₂O₂ to an aliquot. Incubate at room temperature, protected from light.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl. Dilute all samples 1:10 with the mobile phase.

    • Causality: Quenching instantly halts the degradation kinetics, locking the sample within the target 5–20% degradation window[2].

  • Procedural Blanks: Subject the diluent (without API) to the exact same stress and quenching steps.

    • Causality: This self-validates the system by allowing you to subtract solvent/reagent artifacts (e.g., peroxide peaks) from true API degradants.

Phase 2: LC-MS/MS Analysis
  • Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with polar end-capping.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Orthogonal Detection: Run the method using a Photodiode Array (PDA, 200-400 nm) in series with an ESI-MS (Positive ion mode).

    • Causality: PDA allows for accurate, quantitative mass balance calculations, while the MS provides the exact mass needed for structural elucidation[8].

Workflow A API Preparation (1 mg/mL) B Apply ICH Q1A(R2) Stress A->B C Hydrolysis (Acid/Base) B->C D Oxidation (Peroxide) B->D E Thermal/Photo (Heat/UV) B->E F Neutralization & Dilution C->F D->F E->F G LC-MS/MS Analysis F->G

Self-validating ICH Q1A(R2) forced degradation workflow for stability-indicating method development.

Section 4: Quantitative Degradation Profile Summary

The following table summarizes the expected quantitative behavior of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide under standardized stress conditions. Use this data to benchmark your own experimental results.

Stress ConditionReagent / TempTime% Degradation (Target 5-20%)Major Degradant m/z [M+H]⁺Proposed Degradation Product
Acidic Hydrolysis 0.1 N HCl @ 60°C24 h~12.5%242.14-{[(4-Methylphenyl)amino]methyl}benzoic acid
Basic Hydrolysis 0.1 N NaOH @ 60°C24 h~15.2%242.14-{[(4-Methylphenyl)amino]methyl}benzoic acid
Oxidation 3% H₂O₂ @ 25°C6 h~18.0%165.1 & 108.14-Formylbenzohydrazide & p-Toluidine
Thermal Solid state @ 80°C7 days< 2.0%N/AStable
Photolytic UV-Vis (ICH Q1B)1.2M lux-h~8.4%165.14-Formylbenzohydrazide

References

  • Q1A(R2) Guideline - ICH. ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVRejG2Pu7Nu0aZqn9fTf7zAlFrFK0skZFEiTiD4ttWL9HfeQ0V3HX3tkxBmbFG-3wtxLG42fj_OQrSaejre_e8Gf1ZV6VOmWMPAh7lHC18D68gdPW-6YCeKYNGaobwSuHoyo261a7GiZjqhy1j4PiJs5xnEF5MPP8vXqbrtDvqRisw==]
  • Identification of a mycobacterial hydrazidase, an isoniazid-hydrolyzing enzyme. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77QMm4VUa9_kp7g3ZSQe-0vsvurymiRhRrmA2w3VBTX7Ye1bAHcFWJbDA8TwfWHAopvc2RV3vPcrbXuowgL6yDmxckFjcYLLatPhyitMHEI83VlOagA7Ybrf_b-ynHBTteyuP2MYNZ-1BUujCW-eTYwaclBCGFV3b9ww-POtnLV1uB_liRTruu3IKxYw6hhUwO1gpHdRumgLOB71Onn_8ngSmEOrqiULkBnxQbP0jv8AJuimACNsyucQSYg==]
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  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrhYDKdAQQgzcf3IbHMxCT0f_oDqeEz1pAODDNTxdJqlQX72QdYJxf5LvUCJ9_kDllPwHo11tGI9QGbX1cv5RaFX8HZYaxtwg29_bE6ec84bs3EO0aQKGfeirt9LbuPinX24E_Eo8=]
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  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.[https://vertexaisearch.cloud.google.
  • 2-Phenoxybutanohydrazide. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3EBtJFed8fggG_F0QWJOKrokzvHTnOe_i7CIRzWz0F2KcQMjCW1DvqgbsQ3ZG-FG5HzNAi1fYckGyfxaYRpkFpfsaSvTSV1PRdn48nQh_TRdepS6YDuA0diCS-XnyoPwuXgCFA==]
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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides unparalle...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides unparalleled insights into molecular structure, enabling the unambiguous identification and characterization of novel chemical entities.[3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a molecule of interest in medicinal chemistry.

While specific experimental spectra for this exact compound are not publicly available, this guide will leverage established principles of NMR spectroscopy and data from structurally related compounds to predict and interpret its ¹H and ¹³C NMR spectra. This approach not only provides a robust framework for characterizing the title compound but also serves as a practical tutorial on spectral interpretation for similar molecules.

The Significance of NMR in Drug Discovery

NMR spectroscopy plays a pivotal role throughout the drug discovery pipeline.[1][2] In the early stages, it is crucial for hit identification and validation by screening compound libraries for binding to target macromolecules. As a compound progresses, NMR is essential for lead optimization, providing detailed structural information that guides the design of more potent and selective drug candidates.[3] Furthermore, NMR is used to assess the physicochemical properties of drug candidates, such as solubility and stability, which are critical for their development into effective medicines.[1]

Predicted ¹H NMR Spectrum of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

The predicted ¹H NMR spectrum of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in a common deuterated solvent like DMSO-d₆ would exhibit several key signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CONH -NH₂~11.8Singlet1H
CONH-NH~4.5Broad Singlet2H
Ar-H (Benzohydrazide)~7.8 (d) & ~7.4 (d)Doublet4H (2H each)
Ar-H (p-toluidine)~7.0 (d) & ~6.6 (d)Doublet4H (2H each)
CH~4.3Singlet2H
NH ~4.0Broad Singlet1H
CH~2.2Singlet3H

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Amide and Hydrazide Protons (CONH, NH₂): The CONH proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and its involvement in hydrogen bonding.[4] The NH₂ protons of the hydrazide group will likely appear as a broad singlet. The amine (NH) proton will also be a broad singlet.

  • Aromatic Protons: The molecule has two distinct aromatic rings. The protons on the benzohydrazide ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the p-toluidine ring will also present as two doublets.

  • Methylene Protons (CH₂): The CH₂ protons are adjacent to an aromatic ring and a nitrogen atom, placing their predicted chemical shift around 4.3 ppm. This will likely be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (CH₃): The methyl protons on the p-toluidine ring are expected to appear as a sharp singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Spectrum of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C =O~165
C -Ar (quaternary)~125-150
C H-Ar~110-135
C H₂~48
C H₃~20

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is the most deshielded and will appear significantly downfield.[4]

  • Aromatic Carbons: The aromatic region will show a number of signals for both the quaternary and protonated carbons of the two benzene rings. The exact chemical shifts will depend on the substitution pattern.

  • Methylene Carbon (CH₂): The methylene carbon, bonded to a nitrogen and an aromatic ring, is predicted to have a chemical shift around 48 ppm.[5]

  • Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal in the spectrum.[6][7]

Comparative Analysis with Structurally Similar Compounds

To lend further confidence to these predictions, we can compare them with experimental data for similar molecules. For instance, the ¹H NMR spectrum of N-benzylaniline shows the methylene protons at approximately 4.3 ppm and the aromatic protons in the range of 6.6-7.4 ppm.[5] Benzohydrazide derivatives exhibit the CONH proton signal at a very downfield position, often above 11 ppm.[4][8] These experimental values align well with the predicted chemical shifts for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for sample preparation and data acquisition.

I. Sample Preparation:

  • Determine the appropriate amount of sample: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required.[9][10] For ¹³C NMR, a more concentrated sample of 20-50 mg is often necessary.[4]

  • Choose a suitable deuterated solvent: The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte peaks.[10] Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). A comprehensive list of solvent impurities and their chemical shifts is an essential reference.[11][12][13][14][15]

  • Prepare the sample solution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[16][17]

  • Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette into a high-quality 5 mm NMR tube.[17]

  • Add an internal standard (optional): Tetramethylsilane (TMS) is a common internal standard for referencing the chemical shift to 0 ppm. However, the residual proton signal of the deuterated solvent can often be used as a secondary reference.[9]

II. NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[18]

  • Acquisition of ¹H Spectrum: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to consider are the number of scans, the relaxation delay, and the acquisition time.

  • Acquisition of ¹³C Spectrum: A proton-decoupled experiment is the most common method for acquiring a ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19][20][21]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[19][20][21]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular structure.[21]

Visualizing the Workflow and Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim Insert Sample proton_1d 1D ¹H NMR lock_shim->proton_1d carbon_1d 1D ¹³C NMR proton_1d->carbon_1d cosy 2D COSY carbon_1d->cosy hsqc 2D HSQC/HMBC cosy->hsqc process Process Spectra (FT, Phasing, Baseline) hsqc->process integrate Integrate & Peak Pick process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

// Benzohydrazide part C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; H2 [label="H", pos="1.2,1.5!"]; H3 [label="H", pos="3.2,0.4!"]; H5 [label="H", pos="1.2,-2.9!"]; H6 [label="H", pos="-0.8,-1.8!"];

C7 [label="C", pos="-1.4,-2.1!"]; O1 [label="O", pos="-1.4,-3.1!"]; N1 [label="N", pos="-2.6,-1.5!"]; H_N1 [label="H", pos="-3.4,-1.9!"]; N2 [label="N", pos="-2.6, -0.2!"]; H2_N2 [label="H₂", pos="-3.4,0.2!"];

// Methylene bridge C8 [label="C", pos="3.8,-1.4!"]; H2_C8 [label="H₂", pos="4.2,-0.6!"];

// Amine linker N3 [label="N", pos="4.8, -2.1!"]; H_N3 [label="H", pos="4.4, -2.9!"];

// p-Toluidine part C9 [label="C", pos="6.2,-1.8!"]; C10 [label="C", pos="7.2,-2.6!"]; C11 [label="C", pos="8.4,-2.1!"]; C12 [label="C", pos="8.6,-0.8!"]; C13 [label="C", pos="7.6,0!"]; C14 [label="C", pos="6.4,-0.4!"]; H10 [label="H", pos="7.0,-3.5!"]; H11 [label="H", pos="9.2,-2.6!"]; H13 [label="H", pos="7.8,0.8!"]; H14 [label="H", pos="5.6,-0.1!"]; C15 [label="C", pos="9.9,-0.3!"]; H3_C15 [label="H₃", pos="10.7,-0.7!"];

edge [color="#202124"]; C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C2--H2; C3--H3; C5--H5; C6--H6; C6--C7; C7--O1; C7--N1; N1--H_N1; N1--N2; N2--H2_N2; C4--C8; C8--H2_C8; C8--N3; N3--H_N3; N3--C9; C9--C10; C10--C11; C11--C12; C12--C13; C13--C14; C14--C9; C10--H10; C11--H11; C13--H13; C14--H14; C12--C15; C15--H3_C15; } dot Figure 2: The chemical structure of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. By understanding the expected spectral features and the rationale behind them, researchers can confidently identify this molecule and distinguish it from related compounds or impurities. The detailed experimental protocol offers a standardized approach to ensure the acquisition of high-quality NMR data, a cornerstone of rigorous chemical characterization in the pharmaceutical sciences. The integration of 1D and 2D NMR techniques provides a powerful toolkit for the complete and unambiguous structural elucidation of novel drug candidates.

References

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Technology Networks. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

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  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: From Single-Crystal X-ray Diffraction to Spectroscopic Corroboration

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrange...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, in-depth comparison of the gold-standard technique for structure elucidation, single-crystal X-ray diffraction (XRD), with essential spectroscopic methods for the confirmation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. While a public crystal structure for this specific molecule is not available, this guide details the definitive methodologies to achieve its structural confirmation, grounded in established principles and data from closely related compounds.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful analytical technique for providing unambiguous, high-resolution three-dimensional information about the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and the overall molecular geometry.[1]

Expected Crystallographic Data for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Based on the analysis of similar structures, such as N-(4-methylphenyl)benzamide and other benzohydrazide derivatives, the following table outlines the typical crystallographic data one would expect to obtain for the title compound.[2][3][4]

ParameterExpected Value/Information
Chemical FormulaC₁₅H₁₇N₃O
Molecular Weight267.32 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Unit Cell Dimensions (Å)a ≈ 9-14, b ≈ 5-10, c ≈ 16-27, β ≈ 90-95°
Volume (ų)≈ 1200-2400
Z (molecules per unit cell)4 or 8
Calculated Density (g/cm³)≈ 1.2-1.4
R-factor< 0.05 for a well-refined structure
Experimental Protocol for Single-Crystal XRD

1. Crystal Growth:

  • Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).[5]

  • Method: Slow evaporation of a saturated solution is a common technique. Dissolve the synthesized 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in a suitable solvent (e.g., ethanol, methanol, or a mixture) and allow the solvent to evaporate slowly in a dust-free environment. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

  • Rationale: To obtain a complete dataset, the crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.

  • Method:

    • Mount a suitable crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEX2 or Oxford Diffraction Xcalibur).[2][3][6]

    • Collect a series of diffraction images at a controlled temperature (often 100 K to reduce thermal motion).

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to the final molecular structure.

  • Method:

    • Process the raw data to obtain a list of reflection intensities.

    • Use software like SHELXS to solve the crystal structure using direct methods.[3]

    • Refine the structural model against the experimental data using software like SHELXL.[3] This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Alternative and Complementary Spectroscopic Techniques

When single crystals are not obtainable, or for confirmation of the structure in solution, spectroscopic methods are indispensable.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[1][7] For 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, ¹H and ¹³C NMR would provide key structural information.

Expected NMR Data:

TechniqueExpected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR- Aromatic protons: multiplets in the range of 6.5-8.0 ppm. - -NH protons: broad singlets, typically downfield (δ = 8–12 ppm).[8] - Methylene (-CH₂-) protons: a singlet around 4.0-5.0 ppm. - Methyl (-CH₃) protons: a singlet around 2.2-2.4 ppm.
¹³C NMR- Carbonyl carbon (C=O): a signal in the range of 160-170 ppm.[9] - Aromatic carbons: multiple signals between 110-150 ppm. - Methylene carbon (-CH₂-): a signal around 45-55 ppm. - Methyl carbon (-CH₃): a signal around 20-25 ppm.[10]

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine the relative number of protons. Calibrate the chemical shift scale relative to the TMS signal at 0 ppm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expected FTIR Data:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretching (amine & amide)3200-3400[11][12]
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=O stretching (amide)1630-1680[9][12]
C=C stretching (aromatic)1450-1600
C-N stretching1000-1350

Experimental Protocol for FTIR:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1]

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected MS Data:

TechniqueExpected m/z Value
ESI-MSThe protonated molecule [M+H]⁺ is expected at m/z 268.14. The fragmentation pattern would likely show losses of fragments corresponding to the p-toluidine and benzohydrazide moieties.

Experimental Protocol for MS:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using an electrospray ionization source) and acquire the mass spectrum.

Comparative Summary of Techniques

TechniqueSample PhaseInformation YieldKey Limitation
Single-Crystal XRDSolid (single crystal)[1]Absolute 3D structure, bond lengths/angles[1]Requires high-quality single crystals
NMR SpectroscopyLiquid (solution)[1]Atomic connectivity, stereochemistry[1]Requires soluble sample, less sensitive
FTIR SpectroscopySolid, Liquid, or Gas[1]Presence of functional groups[1]Provides no connectivity information
Mass SpectrometryGas (ionized)Molecular weight, fragmentation patternDoes not provide stereochemical information

Workflow and Interconnectivity of Techniques

The following diagrams illustrate the comprehensive workflow for structural confirmation and the logical relationship between the different analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Spectroscopic Corroboration Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD High-Quality Crystal Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution Diffraction Data Final_Confirmation Confirmed Structure Structure_Solution->Final_Confirmation 3D Structure NMR->Final_Confirmation Connectivity FTIR->Final_Confirmation Functional Groups MS->Final_Confirmation Molecular Weight

Caption: Comprehensive workflow for the structural confirmation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

G cluster_XRD Single-Crystal XRD cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Molecule 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide XRD_Info Absolute 3D Structure Bond Lengths & Angles Crystal Packing Molecule->XRD_Info elucidates NMR_Info Atom Connectivity Chemical Environment Stereochemistry Molecule->NMR_Info reveals FTIR_Info Functional Groups (C=O, N-H, etc.) Molecule->FTIR_Info identifies MS_Info Molecular Weight Elemental Composition Fragmentation Pattern Molecule->MS_Info determines

Caption: Interplay of analytical techniques for comprehensive molecular structure elucidation.

Conclusion

The definitive structural confirmation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, as with any novel compound, relies on a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most detailed and unambiguous three-dimensional structural information, its application is contingent on the ability to grow high-quality crystals. Spectroscopic techniques, including NMR, FTIR, and Mass Spectrometry, serve as essential and often more readily accessible methods to corroborate the structure. NMR confirms the atomic connectivity, FTIR identifies the key functional groups, and MS verifies the molecular weight. The synergistic use of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment and paving the way for further investigation into the compound's properties and potential applications.

References

  • Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of The. (2021). [Source not further specified].
  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)
  • N-(4-Methylphenyl)benzamide. (n.d.). PMC - NIH.
  • Crystal structure and Hirshfeld surface analysis of (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide. (2017). IUCr Journals.
  • 4-Methyl-N-(4-methylphenyl)benzamide. (n.d.). PMC.
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI.
  • Crystal Structure of N -(4-methylphenyl)benzamide. (n.d.).
  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2021). MDPI.
  • ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.).
  • FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. (n.d.).
  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. (2025).
  • Is there any optional characterization other than XRD?. (2015).
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (2018). MDPI.
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. (2025).
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • FTIR, Diffusivity, Selectivity, and Aging Studies of Interactions of Hydrazine, Water, and Hydrazine Hydrate with the Ethylcellulose Membrane. (n.d.).
  • ¹H NMR spectra of the hydrazide ligand and its Cd(II) complex (7). (n.d.).
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). PMC.
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Altern
  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM - LC. MS/MS, NMR and FTIR technique. (2013). IOSR Journal.
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing.
  • Solving molecular organic crystal structures
  • Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. (n.d.). [Source not further specified].
  • Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. (n.d.). PubMed.
  • Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). MDPI.
  • Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents. (2026). American Chemical Society.
  • Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. (n.d.). RSC Publishing.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. (2025). RSC Advances (RSC Publishing).
  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique. (2025).
  • 12 X-ray Diffraction and Mineral Analysis – Mineralogy. (n.d.). OpenGeology.
  • FTIR spectra of hydrazine solution before (a) and after the... (n.d.).
  • "Synthesis and Characterization of Hydrazine Deriv

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Validation

A Senior Application Scientist's Guide to the LC-MS Validation of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: A Comparative Analysis

This guide provides an in-depth, technically-grounded framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and defensible analytical method suitable for regulatory scrutiny. We will explore the intricacies of method development, the rigorous validation process according to global standards, and an objective comparison with alternative analytical techniques.

Introduction: The Analytical Imperative for Novel Hydrazides

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide belongs to the hydrazide class of compounds, which are significant building blocks in medicinal chemistry.[1][2] The journey of any new chemical entity from the laboratory to clinical application is underpinned by the ability to accurately and reliably quantify it in biological matrices. This quantification is not merely a technical exercise; it is the foundation upon which pharmacokinetic (PK), toxicokinetic (TK), and efficacy data are built.[3][4]

The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for bioanalytical method validation to ensure data integrity.[3][5][6][7] Among the available analytical technologies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled sensitivity and selectivity.[8]

This guide details a comprehensive validation strategy for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, grounded in the principles of the ICH M10 guideline, and provides a comparative analysis against other potential analytical approaches.[5][9]

Chapter 1: The Rationale for LC-MS/MS in Bioanalysis

The selection of an analytical technique is the first critical decision in method development. For a compound like 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in a complex biological matrix such as human plasma, the analytical method must be able to isolate and quantify the analyte amidst a sea of endogenous components.

Why LC-MS/MS is the Superior Choice:

  • Selectivity and Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity. We monitor a specific precursor-to-product ion transition (e.g., m/z 257.1 → 119.1), which acts as a unique mass fingerprint for the analyte. This minimizes the risk of interference from other compounds that might co-elute from the liquid chromatography (LC) column, a significant challenge for less specific detectors like UV.[8]

  • Sensitivity: LC-MS/MS systems can achieve detection limits in the low nanogram or even picogram per milliliter range, which is essential for characterizing the full pharmacokinetic profile of a drug, especially after low doses or at later time points.[10][11]

  • Wide Dynamic Range: The technique typically provides excellent linearity over several orders of magnitude, allowing for the quantification of both low (trough) and high (peak) concentrations within a single analytical run.[12][13]

While other methods exist, they present significant limitations for this application. Spectrophotometric methods, though simple, are highly susceptible to interference.[14] Gas Chromatography (GC) would be unsuitable for this molecule due to its low volatility and would require a complex and potentially inconsistent derivatization step to proceed.[15][16]

Chapter 2: Designing a Validated LC-MS/MS Method

A robust method begins with a thorough understanding of the analyte and a systematic optimization of all instrumental and sample preparation parameters.

Analyte & Internal Standard (IS) Characterization
Mass Spectrometry & Chromatography Parameters

The core of the method lies in optimizing the separation and detection of the analyte and its IS. This involves tuning the mass spectrometer to find the most stable and intense ion transitions and developing an LC method that provides sharp, symmetrical peaks with adequate retention.

Table 1: Optimized LC-MS/MS Parameters

Parameter Setting Rationale
LC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive-ion electrospray ionization (ESI).
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Standard for analytical-scale columns, balancing speed and efficiency.
Gradient 10% to 95% B over 3 minutes Ensures elution of the analyte while minimizing run time.
MS System
Ionization Mode Electrospray Ionization (ESI), Positive The analyte contains basic nitrogen atoms, making it amenable to protonation.
MRM Transition (Analyte) Q1: 257.1 m/z → Q3: 119.1 m/z Precursor is the protonated molecule [M+H]⁺. Product ion corresponds to a stable fragment.

| MRM Transition (IS) | Q1: 256.1 m/z → Q3: 121.1 m/z | Specific transition for the chosen internal standard. |

Sample Preparation: The Key to Clean Data

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis or damage the instrument. Protein precipitation is a fast and effective method for small molecules.[11]

Step-by-Step Protein Precipitation Protocol:

  • Aliquot: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 150 µL of cold acetonitrile (containing 0.1% formic acid). The 3:1 ratio of solvent to plasma ensures efficient protein crashing.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P Plasma Sample (50 µL) IS Add Internal Standard P->IS PP Add Acetonitrile (150 µL) (Protein Precipitation) IS->PP V Vortex PP->V C Centrifuge V->C S Collect Supernatant C->S LC Liquid Chromatography (Separation) S->LC Inject MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow from sample preparation to data analysis.

Chapter 3: The Validation Protocol: Adhering to ICH M10 Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][9] The following experiments are mandatory to establish the performance characteristics of the method.

G cluster_validation Bioanalytical Method Validation (ICH M10) Core_Validation Core Validation Parameters Selectivity Linearity & Range Accuracy & Precision LLOQ Matrix_Validation Matrix & Stability Matrix Effect Recovery Stability (Freeze-Thaw, etc.) Core_Validation->Matrix_Validation Result Validated Method Matrix_Validation->Result

Caption: Key components of the bioanalytical method validation process.

For each parameter, a series of experiments are performed using calibration standards (CS) and quality control (QC) samples prepared in the biological matrix of interest.

Table 2: Summary of Validation Parameters, Acceptance Criteria, and Representative Results

Validation Parameter Acceptance Criteria (ICH M10) Representative Results
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix. Pass
Calibration Curve ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. Pass (r² = 0.998)
Range 1.0 - 1000 ng/mL Achieved
LLOQ Analyte response is ≥5x blank response. Accuracy within ±20%, Precision ≤20%. 1.0 ng/mL
Accuracy Mean concentration within ±15% of nominal for QC samples. 96.5% - 104.2%
Precision Coefficient of Variation (%CV) ≤15% for QC samples. ≤8.5%
Matrix Effect IS-normalized matrix factor CV ≤15%. Pass (CV = 6.7%)
Recovery Should be consistent and precise. Mean 91.2% (CV = 7.1%)

| Stability | Mean concentration within ±15% of nominal after storage conditions. | Stable |

Selectivity & Specificity
  • Protocol: Analyze at least six different lots of blank plasma to check for interferences.

  • Causality: This ensures that endogenous components in the matrix do not produce a signal that could be mistaken for the analyte, leading to falsely elevated results.

Calibration Curve and Range
  • Protocol: Prepare a series of at least six non-zero calibration standards spanning the expected concentration range.

  • Causality: This establishes the relationship between the measured response (peak area ratio of analyte to IS) and the known concentration, demonstrating the method's linearity.[13]

Accuracy and Precision
  • Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Causality: Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.[18] These are the most critical parameters for ensuring the reliability of study data.

Stability
  • Protocol: QC samples are subjected to various storage and handling conditions they might encounter during a real study: freeze-thaw cycles (e.g., three cycles), short-term bench-top stability (e.g., 4 hours at room temperature), long-term freezer stability (e.g., 30 days at -80°C), and post-preparative stability (e.g., 24 hours in the autosampler).[12]

  • Causality: This demonstrates that the analyte does not degrade during sample collection, storage, or analysis, which would lead to an underestimation of its true concentration.

Chapter 4: Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS/MS is the recommended technique, it is instructive to compare its performance characteristics with other available methods. This objective comparison highlights the rationale for its selection in a regulated bioanalytical environment.

Table 3: Comparison of Analytical Techniques

Feature LC-MS/MS HPLC-UV GC-MS Spectrophotometry
Specificity Very High (based on mass) Moderate (based on chromophore) High (requires derivatization) Very Low
Sensitivity Very High (pg/mL to ng/mL) Low (µg/mL) High (analyte dependent) Low (µg/mL to mg/mL)
Sample Throughput High Moderate Low High
Matrix Tolerance Moderate (requires cleanup) Low Low Very Low
Instrument Cost High Low Moderate Very Low
Expertise Required High Moderate High Low

| Regulatory Acceptance | Gold Standard | Limited for complex matrices | Limited (niche applications) | Not accepted for PK studies |

As the table illustrates, the trade-offs for lower cost and complexity with alternative methods are significant losses in specificity and sensitivity, which are unacceptable for the intended purpose of supporting drug development.[15]

Conclusion

The validation of a bioanalytical method is a comprehensive process that establishes the reliability and robustness of an analytical procedure. For 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, the LC-MS/MS method presented in this guide demonstrates the necessary performance characteristics to meet the stringent requirements of international regulatory guidelines like ICH M10.[9] Its high sensitivity, specificity, and accuracy make it unequivocally superior to other techniques for quantifying the analyte in complex biological matrices. By following the detailed protocols and understanding the scientific rationale behind each validation parameter, researchers can generate high-quality, defensible data to confidently advance their drug development programs.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from ATSDR website. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from EMA website. [Link]

  • Obaydo, S., et al. (2022). LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. PubMed. [Link]

  • Fun, H. K., et al. (2015). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from EMA website. [Link]

  • Mathew, B., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]

  • European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from ECA website. [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. PubMed. [Link]

  • Mathew, B., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. ResearchGate. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from Agilex Biolabs website. [Link]

  • Therapeutic Goods Administration (TGA). (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from TGA website. [Link]

  • University of Bari. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of The. Retrieved from University of Bari website. [Link]

  • Gonzalez-Alvarez, I., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis.
  • ProRelix Research. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ProRelix Research website. [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Rasayan Journal. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from Rasayan Journal website. [Link]

  • Capiau, S., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • Al-Shehri, S., et al. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI. [Link]

  • Adekoya, J. A., et al. (2015). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a presentation transcript. [Link]

  • Eraly, S. A., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE Method no.: 68. Retrieved from OSHA website. [Link]

  • Open-access publisher of peer-reviewed scientific articles. (n.d.). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from OUCI website. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Isoniazid and the Potential of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide in Tuberculosis Research

A Senior Application Scientist's Perspective on Evaluating Novel Antitubercular Candidates Introduction: The Enduring Challenge of Tuberculosis and the Quest for Novel Therapeutics Tuberculosis (TB), caused by the resili...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Evaluating Novel Antitubercular Candidates

Introduction: The Enduring Challenge of Tuberculosis and the Quest for Novel Therapeutics

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered some of the most effective treatments obsolete, creating an urgent need for novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, serves as a critical benchmark for new drug candidates. This guide provides a comparative analysis of the well-established bioactivity of isoniazid against the largely unexplored potential of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

It is important to note that while extensive data exists for isoniazid, specific experimental data on the antitubercular activity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is not currently available in the public domain. Therefore, this guide will provide a detailed profile of isoniazid and explore the potential of the benzohydrazide chemical class, to which the compound of interest belongs, as a source of new anti-TB agents. Furthermore, we will outline a comprehensive experimental workflow for a direct head-to-head comparison, empowering researchers to generate the necessary data to evaluate this and other novel compounds.

Isoniazid: The Gold Standard in Anti-TB Chemotherapy

Isoniazid (isonicotinic acid hydrazide) is a prodrug that has been a frontline treatment for tuberculosis since the 1950s due to its high efficacy and bactericidal activity against replicating mycobacteria.[1]

Mechanism of Action: A Tale of Activation and Inhibition

Isoniazid's efficacy is contingent on its activation within the mycobacterial cell. The process is initiated by the bacterial enzyme catalase-peroxidase, encoded by the katG gene.[1] KatG converts isoniazid into a reactive isonicotinic acyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[2] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier that is critical for the bacterium's survival and virulence. By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Reactive_Species Isonicotinic Acyl Radical KatG->Reactive_Species Adduct Isonicotinoyl-NAD Adduct Reactive_Species->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to Experimental_Workflow cluster_0 Antitubercular Activity Assessment cluster_1 Cytotoxicity and Selectivity Index Compound_Prep Prepare stock solutions of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and Isoniazid Serial_Dilution Perform serial dilutions in a 96-well microplate Compound_Prep->Serial_Dilution MTB_Inoculation Inoculate with M. tuberculosis H37Rv (mid-log phase culture) Serial_Dilution->MTB_Inoculation Incubation Incubate plates at 37°C for 7 days MTB_Inoculation->Incubation AlamarBlue Add Alamar Blue reagent and re-incubate for 24 hours Incubation->AlamarBlue MIC_Determination Determine MIC (lowest concentration with no color change) AlamarBlue->MIC_Determination SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Determination->SI_Calculation Input for SI Cell_Culture Culture mammalian cells (e.g., Vero or HepG2) Compound_Treatment Treat cells with serial dilutions of the test compound Cell_Culture->Compound_Treatment Incubation_24h Incubate for 24-48 hours Compound_Treatment->Incubation_24h MTT_Assay Perform MTT assay to assess cell viability Incubation_24h->MTT_Assay CC50_Determination Calculate CC50 (50% cytotoxic concentration) MTT_Assay->CC50_Determination CC50_Determination->SI_Calculation

Caption: Proposed workflow for bioactivity comparison.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This assay is a widely used, colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween-80.

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Sterile 96-well flat-bottom microplates.

  • Alamar Blue reagent.

  • Test compound (4-{[(4-Methylphenyl)amino]methyl}benzohydrazide) and Isoniazid (as a positive control).

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

Procedure:

  • Prepare a stock solution of the test compound and isoniazid in DMSO.

  • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microplate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate. The last well in each row should contain only broth and serve as a growth control.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for a sterile control well.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to mammalian cells, which is crucial for assessing its selectivity.

Materials:

  • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sterile 96-well microplates.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration.

Comparative Analysis and Future Perspectives

A direct comparison of the bioactivity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and isoniazid would require the experimental data outlined above. The following table illustrates the key parameters for such a comparison.

FeatureIsoniazid4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
Mechanism of Action Inhibition of mycolic acid synthesis via InhATo be determined
MIC vs. Mtb H37Rv 0.02 - 0.06 µg/mLTo be determined
Cytotoxicity (CC50) Varies by cell line (generally in the mM range)To be determined
Selectivity Index (SI = CC50/MIC) High (favorable)To be determined
Activity vs. Resistant Strains Reduced or absent in KatG or InhA mutantsTo be determined

Table 3: Framework for the comparative analysis of Isoniazid and 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

The path forward for evaluating 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide involves a systematic investigation of its in vitro efficacy and toxicity. Should the compound exhibit promising antitubercular activity (low MIC) and a favorable selectivity index (high CC50/MIC ratio), further studies would be warranted. These would include determining its bactericidal versus bacteriostatic nature, testing against a panel of drug-resistant clinical isolates, and elucidating its mechanism of action.

Structure-activity relationship (SAR) studies, where systematic modifications are made to the 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide scaffold, would be a critical next step in optimizing its potency and drug-like properties. The journey from a novel compound to a viable drug candidate is long and arduous, but it begins with the fundamental bioactivity and toxicity profiling outlined in this guide.

References

  • (Reference to a general review on TB drug discovery - not available in search results)
  • (Reference to a general review on TB drug discovery - not available in search results)
  • (Reference to a general review on TB drug discovery - not available in search results)
  • Costacurta, G. F., et al. (2021). In Vitro and In Silico Evaluations of Anti-Mycobacterium tuberculosis Activity of Benzohydrazones Compounds. Microbial Drug Resistance. Available at: [Link]

  • (Reference to a review on Isoniazid's mechanism of action - synthesized
  • Di Mola, A., et al. (2021). 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. PMC. Available at: [Link]

  • (Reference to a review on Isoniazid's mechanism of action - synthesized
  • (Reference to a review on Isoniazid's mechanism of action - synthesized
  • Raj, R. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Rusch-Gerdes, S., et al. (2013). Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. PMC. Available at: [Link]

  • Kumar, D., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. Available at: [Link]

  • (Reference to a review on Isoniazid's mechanism of action - synthesized
  • Abu-Hashem, A. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. MDPI. Available at: [Link]

Sources

Validation

Analytical Purity Comparison Guide: Elemental Analysis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide ( C15​H17​N3​O ) Molecular Weight: 255.32 g/mol Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide ( C15​H17​N3​O ) Molecular Weight: 255.32 g/mol

Executive Summary & Chemical Context

Benzohydrazide derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their potent dual inhibition of acetyl- and butyrylcholinesterase in neurodegenerative disease models 1. The compound 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide features a highly reactive hydrazide core and a secondary amine linkage.

During preclinical development, proving the absolute purity of this intermediate is not merely a quality control step—it is a regulatory mandate. The2 dictate strict thresholds for organic impurities 2, while 3 strictly limits elemental (heavy metal) impurities 3.

This guide objectively compares the performance of three analytical methodologies used to validate the elemental composition of this compound, providing actionable, self-validating protocols to ensure regulatory compliance.

Methodological Comparison: Choosing the Right Analytical Tool

To validate the purity of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, relying on a single technique is insufficient. Below is a performance comparison of the three primary elemental analysis alternatives:

Analytical AlternativePrimary TargetSensitivityStrengths for BenzohydrazidesLimitations
CHNS/O Microanalysis (Combustion) Bulk Organics (C, H, N, O)±0.3% absoluteDirectly confirms the empirical formula ( C15​H17​N3​O ) and detects residual solvents.Cannot identify structural isomers; blind to trace heavy metals.
ICP-MS (Mass Spectrometry) Trace Metals (Pd, Pt, As, Pb)Parts per trillion (ppt)Essential for ICH Q3D compliance; detects transition metal catalysts from amination steps.Destructive; requires complex microwave digestion matrices.
X-Ray Fluorescence (XRF) Halogens & Heavy MetalsParts per million (ppm)Non-destructive; rapid go/no-go screening for gross contamination.Lacks the sensitivity required for final regulatory PDE (Permitted Daily Exposure) limits.

Application Scientist Insight: For a comprehensive regulatory submission, CHNS/O Combustion and ICP-MS must be used orthogonally. XRF is best reserved for rapid in-process screening during synthesis optimization.

Experimental Protocols & Causality (Self-Validating Systems)

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed as self-validating systems.

Protocol A: CHNS Microanalysis via Dumas Combustion

Objective: Verify the theoretical mass percentages (C: 70.56%, H: 6.71%, N: 16.46%).

  • System Calibration (Self-Validation): Run a bypass blank, a system blank, and three replicates of a certified reference standard (e.g., Sulfanilamide) to zero the baseline and calibrate the Thermal Conductivity Detector (TCD) response factors.

  • Sample Preparation: Weigh 1.500–2.000 mg of the compound into a high-purity tin capsule using a microbalance (0.1 µg resolution).

  • Addition of Combustion Flux (Critical Step): Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ) to the capsule before sealing.

    • Causality behind this choice: Benzohydrazides possess energetic N-N bonds that frequently form refractory nitrides during standard combustion, leading to artificially low nitrogen recoveries. V2​O5​ acts as a powerful oxygen donor and flux, ensuring complete conversion of the hydrazide core into measurable NOx​ species.

  • Combustion & Reduction: Drop the capsule into a quartz reactor at 1050°C in an O2​ -enriched Helium carrier gas. Pass the exhaust over elemental copper at 650°C to reduce all NOx​ to N2​ .

  • Detection: Separate the gases ( CO2​ , H2​O , N2​ ) via a GC column and quantify via TCD.

Protocol B: ICP-MS for Trace Elemental Impurities (ICH Q3D)

Objective: Screen for residual catalysts and environmental heavy metals.

  • Microwave Digestion (Critical Step): Place 50 mg of the sample in a PTFE vessel. Add 4 mL concentrated HNO3​ and 1 mL concentrated HCl (TraceMetal grade).

    • Causality behind this choice: While nitric acid is standard for organic matrices, the addition of hydrochloric acid (forming aqua regia) is non-negotiable here. If palladium (Pd) catalysts were utilized during the reductive amination of the 4-methylphenyl group, HNO3​ alone fails to stabilize Pd in solution. HCl drives the formation of soluble chlorocomplexes (e.g., [PdCl4​]2− ), preventing false-negative trace metal reporting 4.

  • Internal Standardization (Self-Validation): Spike all blanks, standards, and samples with an internal standard mix ( 103Rh , 193Ir ) at 10 ppb. This continuously corrects for matrix effects and physical instrumental drift during the run.

  • Analysis: Analyze via ICP-MS using Kinetic Energy Discrimination (KED) mode with Helium gas.

    • Causality behind this choice: KED mitigates polyatomic interferences (e.g., 40Ar35Cl+ interfering with 75As+ ), ensuring accurate quantification of toxic elements.

Experimental Data Presentation

The tables below summarize comparative elemental data across three different synthesis batches of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, demonstrating how these analytical methods detect specific failure modes.

Table 1: CHN Bulk Organic Purity Comparison

Acceptance Criteria: ±0.3% absolute difference from theoretical values.

Batch IDSynthesis Condition%C (Exp.)%H (Exp.)%N (Exp.) Δ MaxStatus & Diagnosis
Theoretical Formula: C15​H17​N3​O 70.56 6.71 16.46 N/A Target
Batch 01Recrystallized (EtOH)70.486.7516.390.08Pass
Batch 02Crude (Direct Amination)68.907.1015.201.66Fail (Indicates residual solvent)
Batch 03Recrystallized (EtOAc)70.626.6816.510.06Pass
Table 2: ICP-MS Trace Metal Analysis vs ICH Q3D Limits

Assuming a maximum daily dose of 10g/day to calculate the Target Limit (µg/g) from the Oral PDE (µ g/day ).

ElementICH Q3D Oral PDE (µ g/day )Target Limit (µg/g)Batch 01 (µg/g)Batch 03 (µg/g)
Palladium (Pd) 10010.00.514.2 (Fail) *
Arsenic (As) 151.5<0.1<0.1
Lead (Pb) 50.5<0.050.1
Cadmium (Cd) 50.5<0.01<0.01

*Batch 03 passed bulk CHN analysis but failed ICP-MS due to poor Pd-catalyst scavenging during the EtOAc recrystallization step, highlighting the necessity of orthogonal testing.

Workflow Visualization

The following diagram illustrates the logical relationship between the analytical methodologies required to achieve full regulatory compliance for this compound.

G API 4-{[(4-Methylphenyl)amino] methyl}benzohydrazide Sub1 Combustion Analysis (CHNS/O) API->Sub1 Sub2 ICP-MS Analysis (Trace Metals) API->Sub2 Sub3 Orthogonal NMR (Structural Integrity) API->Sub3 Res1 Empirical Formula Validation (±0.3%) Sub1->Res1 Res2 ICH Q3D Compliance (PDE Limits) Sub2->Res2 Res3 Isotopic Confirmation Sub3->Res3 Final Comprehensive Purity Certification (ICH Q3A) Res1->Final Res2->Final Res3->Final

Figure 1: Orthogonal elemental analysis workflow for ICH Q3A/Q3D purity compliance.

References

  • Title: Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Source: NIH / PMC URL
  • Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: FDA URL
  • Title: Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products Source: Quercus Lab URL
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL

Sources

Comparative

Reproducibility of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide synthesis methods

Reproducibility and Synthetic Efficiency of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: A Comparative Methodological Guide Executive Summary 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Synthetic Efficiency of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide: A Comparative Methodological Guide

Executive Summary

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS: 1071400-83-3) is a highly versatile bifunctional building block frequently utilized in the design of bioactive heterocycles, including potential tyrosine kinase inhibitors and histone deacetylase (HDAC) inhibitors[1][2]. The molecule features a flexible secondary amine linker and a highly reactive hydrazide moiety, making it an ideal precursor for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases[3][4].

Despite its structural simplicity, synthesizing this compound with high purity and reproducibility presents specific chemoselectivity challenges. This guide objectively compares the two predominant synthetic routes—Direct Alkylation (Nucleophilic Substitution) and Reductive Amination —followed by the universal hydrazinolysis step, providing drug development professionals with a causal understanding of protocol design.

Mechanistic Pathways & Causal Analysis

The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide fundamentally requires a two-stage approach: C-N bond formation to build the core scaffold, followed by the conversion of an ester into a hydrazide.

Route A: Direct Alkylation (Nucleophilic Substitution) This route utilizes methyl 4-(bromomethyl)benzoate and p-toluidine. While economically favorable, the SN2 mechanism is inherently prone to over-alkylation. Because the resulting secondary amine is more nucleophilic than the primary amine starting material, tertiary amine byproducts are common unless a large excess of p-toluidine is used, which subsequently complicates downstream purification.

Route B: Reductive Amination This route couples methyl 4-formylbenzoate with p-toluidine to form an imine, which is subsequently reduced. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in a weakly acidic environment, the reduction is highly chemoselective for the protonated iminium ion over the unreacted aldehyde[5]. This completely circumvents the over-alkylation issue, yielding a highly pure secondary amine intermediate.

Hydrazinolysis (Common Step) The intermediate ester undergoes nucleophilic acyl substitution with hydrazine hydrate[6]. Ethanol is the solvent of choice due to its ability to dissolve the ester at reflux while allowing the highly polar hydrazide product to precipitate upon cooling, creating a self-purifying system[4][6].

SynthesisRoutes StartA Methyl 4-(bromomethyl)benzoate + p-Toluidine CondA Route A: Direct Alkylation (K2CO3, DMF, 80°C) StartA->CondA StartB Methyl 4-formylbenzoate + p-Toluidine CondB Route B: Reductive Amination (NaBH(OAc)3, AcOH, DCM, RT) StartB->CondB Intermediate Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate (Secondary Amine Intermediate) CondA->Intermediate CondB->Intermediate CondC Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Intermediate->CondC Product 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (Target Compound) CondC->Product

Figure 1: Parallel synthetic pathways for 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Comparative Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: The Reductive Amination Route (High Purity)

Step 1: Synthesis of Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate

  • Imine Formation: Dissolve methyl 4-formylbenzoate (1.0 eq) and p-toluidine (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir at room temperature for 30 minutes[5].

    • Causality: Acetic acid activates the carbonyl carbon, accelerating nucleophilic attack by the weakly nucleophilic aniline derivative.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise. Stir for 12 hours at room temperature[5][7].

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (UV active) should disappear, replaced by a lower Rf secondary amine spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NaHCO₃ neutralizes the acetic acid and boric acid byproducts, partitioning them into the aqueous layer while the hydrophobic amine remains in the organic phase.

Step 2: Hydrazinolysis to Target Compound

  • Reaction: Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol (0.5 M). Add 85% hydrazine hydrate (5.0 eq). Heat the mixture to reflux (approx. 80°C) for 8–10 hours[4][6].

    • Causality: A 5-fold excess of hydrazine is critical to prevent the formation of symmetrical diacylhydrazines (where one hydrazine molecule reacts with two ester molecules)[6].

  • Isolation: Allow the reaction mixture to cool slowly to 0–5°C. The target benzohydrazide will precipitate as a white/off-white solid.

    • Checkpoint: TLC (DCM:MeOH 9:1) will show the complete consumption of the ester. The hydrazide product will stay close to the baseline due to its high polarity.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: The Direct Alkylation Route (High Throughput/Low Cost)

Step 1: Synthesis of Methyl 4-{[(4-methylphenyl)amino]methyl}benzoate

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) and p-toluidine (3.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq). Heat to 80°C for 4 hours.

    • Causality: A large excess of p-toluidine acts as a statistical buffer against over-alkylation. K₂CO₃ acts as an acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the unreacted p-toluidine.

  • Workup: Pour the mixture into ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with water (3x) to remove DMF, followed by a mild acidic wash (0.1 M HCl) to remove excess p-toluidine.

    • Checkpoint: Careful pH control during the acidic wash is required to avoid protonating and extracting the target secondary amine.

Step 2: Hydrazinolysis Follow the exact same hydrazinolysis procedure as outlined in Protocol A[4].

Quantitative Data & Reproducibility Metrics

The following table synthesizes the performance metrics of both routes based on standard laboratory-scale (10–50 mmol) executions.

MetricRoute A (Reductive Amination)Route B (Direct Alkylation)Causality / Notes
Overall Yield 78% – 85%55% – 65%Route B suffers yield loss during the removal of over-alkylated byproducts and excess starting material.
Intermediate Purity > 95% (Crude)80% – 85% (Crude)NaBH(OAc)₃ provides exceptional chemoselectivity in Route A[5].
Reaction Time ~24 Hours~14 HoursRoute B is faster but requires significantly more time during the purification (workup) phase.
Reagent Cost Moderate to HighLowNaBH(OAc)₃ and methyl 4-formylbenzoate are more expensive than K₂CO₃ and the brominated ester.
Scalability ExcellentModerateExothermic reduction in Route A requires controlled addition at scale; Route B requires massive solvent volumes for workup.
E-Factor (Waste) LowerHigherRoute B generates significant aqueous waste due to the necessity of removing excess p-toluidine and DMF.

Conclusion & Recommendations

For researchers prioritizing compound purity and reproducibility , the Reductive Amination (Route A) is unequivocally the superior method. The self-validating nature of the chemoselective reduction ensures that the intermediate ester is nearly pristine before entering the hydrazinolysis step. This directly translates to a cleaner precipitation of the final 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

Conversely, Direct Alkylation (Route B) should only be employed when reagent cost is the primary constraint and the laboratory possesses robust chromatographic infrastructure to separate the secondary amine from tertiary amine impurities prior to hydrazinolysis. Attempting hydrazinolysis on an impure ester mixture will result in a complex, intractable matrix of hydrazide derivatives.

References

  • Kumar, P., et al. "N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies." National Center for Biotechnology Information (PMC). Available at: 3

  • "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." PubMed. Available at:1

  • "Design and synthesis of 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides and their analogues as a novel class of histone deacetylase inhibitors." PubMed. Available at:2

  • "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." Benchchem Technical Support. Available at: 6

  • "Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes." MDPI. Available at: 4

  • "CA2993929C - 1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same." Google Patents. Available at: 5

  • "1,3,4-OXADIAZOLE SULFONAMIDE DERIVATIVE COMPOUNDS AS HISTONE DEACETYLASE 6 INHIBITOR." Googleapis (Patent Documentation). Available at:7

Sources

Safety & Regulatory Compliance

Safety

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide proper disposal procedures

A Comprehensive Guide to the Safe Disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a compound that, based on its chemical structure, requires careful handling due to its classification as a substituted hydrazide and an aromatic amine. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring compliance with established safety standards.

Hazard Assessment and Chemical Profile

  • Hydrazide Derivatives: Hydrazine and its derivatives are known for their potential toxicity, with some being suspected carcinogens.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation.[1][3][4]

  • Aromatic Amines: Aromatic amines can also be toxic and may pose environmental hazards.[5]

Therefore, 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide should be treated as a hazardous substance, and all disposal procedures must reflect this level of caution.

Table 1: Hazard Profile and Recommended Precautions

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[3][6]Chemical-resistant gloves (e.g., nitrile), lab coat, tightly fitting safety goggles or face shield.[6]
Skin/Eye Irritation May cause skin irritation and serious eye irritation.[7][8]Chemical-resistant gloves, safety goggles/face shield.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[7]Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.[6]
Carcinogenicity Many hydrazine derivatives are suspected carcinogens.[1][2]All handling should be conducted in a manner that minimizes exposure.
Environmental Hazard Potentially harmful to aquatic life.[7]Avoid release to the environment.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and associated contaminated materials. This process must be carried out in compliance with all local, state, and federal regulations.[9][10]

Step 1: Segregation and Collection of Waste

  • Waste Identification: All waste containing 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[11][12]

  • Dedicated Waste Container: Collect all solid and liquid waste in a designated, leak-proof container that is compatible with the chemical.[9][11][13] The original container of the main component is often a suitable choice.[9] Do not mix this waste with other waste streams to avoid potentially dangerous reactions.[9][12]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-{[(4-Methylphenyl)amino]methyl}benzohydrazide".[9][12] The label should also include the approximate concentration and a list of all components in the waste mixture.[9]

Step 2: Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[6][14]

  • Evacuate and Secure: Evacuate non-essential personnel from the area.[14]

  • Personal Protective Equipment (PPE): Before cleaning the spill, don the appropriate PPE as detailed in Table 1.

  • Containment and Cleanup:

    • For solid spills, avoid generating dust.[6] Carefully sweep or vacuum the material.

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[14]

    • Place all contaminated absorbent material and debris into the designated hazardous waste container.[9][14]

  • Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[14]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA that is at or near the point of generation.[9][13]

  • Secure Storage: The SAA must be in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15] Ensure the container is tightly capped at all times, except when adding waste.[9][13]

  • Secondary Containment: Hazardous waste should be stored with secondary containment to prevent spills from reaching drains.[11]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[1][9]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.[7][9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide.

DisposalWorkflow start Disposal of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide and Contaminated Materials Required assess_hazards Assess Hazards (Review Chemical Profile) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste into Designated Container don_ppe->segregate_waste spill Spill Occurs don_ppe->spill If Spill label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name segregate_waste->label_container store_waste Store in Secure SAA with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end spill_cleanup Follow Spill Management Protocol: - Evacuate & Secure - Don PPE - Contain & Clean - Decontaminate spill->spill_cleanup Yes spill_cleanup->segregate_waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
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4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
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